Nitrosonium hexafluorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
azanylidyneoxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPNYRUBHJGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937608 | |
| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16921-91-8 | |
| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrosyl hexafluorophosphate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Nitrosonium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of nitrosonium hexafluorophosphate (B91526) (NOPF₆), a versatile and reactive inorganic compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other advanced scientific fields.
Core Physical and Chemical Properties
Nitrosonium hexafluorophosphate is a colorless to white crystalline solid. It is notably sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.[1] While certain physical properties such as melting point, boiling point, and density are not definitively established in the literature, key identification and solubility characteristics are well-documented.
| Property | Value |
| Molecular Formula | F₆NOP |
| Molecular Weight | 174.97 g/mol |
| Appearance | Colorless or white crystals |
| Solubility | Soluble in acetonitrile.[1] |
| Moisture Sensitivity | Hygroscopic; reacts with water.[1] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a nitrosyl halide, such as nitrosyl chloride (NOCl), with a hexafluorophosphate source. A generalized reaction pathway is illustrated below.
References
An In-depth Technical Guide to Nitrosonium Hexafluorophosphate (CAS: 16921-91-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluorophosphate (B91526), with the CAS number 16921-91-8, is a powerful and versatile inorganic salt composed of a nitrosonium cation ([NO]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[1] This compound is a potent oxidizing agent and a valuable source of the nitrosonium ion, rendering it highly useful in a variety of organic transformations. Its applications span from serving as a polymerization initiator to facilitating C-H bond functionalization and the synthesis of complex heterocyclic systems.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of the underlying reaction mechanisms.
Chemical and Physical Properties
Nitrosonium hexafluorophosphate is typically a colorless or white crystalline solid.[5][6] It is sensitive to moisture and should be handled and stored in a dry, inert atmosphere.[1] The compound is soluble in acetonitrile (B52724), a common solvent for its reactions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16921-91-8 | [7][8] |
| Molecular Formula | F₆NOP | [8] |
| Molecular Weight | 174.97 g/mol | [1][7] |
| Appearance | Colorless or white crystalline solid | [5][6][9] |
| Purity | Typically ≥95% | [7][9] |
| Solubility | Soluble in acetonitrile | [5] |
| Sensitivity | Moisture sensitive | [1] |
| Storage Temperature | Refrigerated | [7] |
| InChI Key | SAKPNYRUBHJGAR-UHFFFAOYSA-N | [7] |
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][10][11] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Serious Eye Damage/Eye Irritation (Category 1) |
Data sourced from Fisher Scientific and ECHEMI safety data sheets.[6][10]
Key Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized for its strong electrophilic and oxidizing properties.
Polymerization Initiator
This compound is an effective initiator for the cationic polymerization of various monomers, including 1,2-epoxides (like styrene (B11656) oxide and cyclohexene (B86901) oxide), styrene, n-butyl vinyl ether, and tetrahydrofuran.[2][3][4][12] The nitrosonium ion initiates the polymerization by attacking the monomer to form a cationic intermediate, which then propagates the polymer chain.
Experimental Protocol: Polymerization of Styrene Oxide
This protocol is a representative example and may require optimization for specific applications.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add freshly distilled and dried styrene oxide (10 mmol) to dry acetonitrile (20 mL) under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice bath. In a separate dry vial, dissolve this compound (0.1 mmol) in dry acetonitrile (5 mL). Using a syringe, add the initiator solution dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours.
-
Termination and Purification: Quench the reaction by adding a small amount of methanol (B129727) (5 mL). Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (200 mL).
-
Isolation: Collect the precipitated poly(styrene oxide) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, ¹³C NMR, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[1]
Workflow for Polymerization of Styrene Oxide
Caption: A step-by-step workflow for the polymerization of styrene oxide.
Electrophilic Nitrosation of Arenes
The nitrosonium ion is a potent electrophile that can react with electron-rich aromatic compounds to introduce a nitroso group (-NO). This reaction is a key step in the synthesis of various nitrogen-containing aromatic compounds.
Experimental Protocol: Nitrosation of Anisole (B1667542)
This protocol is adapted from general procedures for arene nitrosation and may require optimization.[10][12]
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve anisole (5 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution of this compound (5.5 mmol) in a minimal amount of dry acetonitrile.
-
Reaction: Slowly add the this compound solution to the stirred anisole solution while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice water (100 mL). The product, 4-nitrosoanisole, will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-nitrosoanisole.
Mechanism of Electrophilic Nitrosation of Anisole
Caption: The two-step mechanism of electrophilic nitrosation of anisole.
Synthesis of 1,2-Oxazines
This compound reacts with certain olefins in acetonitrile to afford 4H-5,6-dihydro-1,2-oxazines in good yields.[13] This reaction provides a direct route to this important class of heterocyclic compounds.
Experimental Protocol: Synthesis of 4,6-Diaryl-4H-5,6-dihydro-1,2-oxazines
This protocol is based on the work of Lee et al. and may require specific adaptation.[13]
-
Reaction Setup: To a solution of the aryl-substituted olefin (1 mmol) in dry acetonitrile (10 mL) at -40 °C (acetonitrile/dry ice bath) under a nitrogen atmosphere, add this compound (1.2 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the mixture at -40 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the desired 4,6-diaryl-4H-5,6-dihydro-1,2-oxazine.
Logical Relationship in Oxazine Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of 1,2-oxazines.
Conclusion
This compound is a highly effective and versatile reagent with significant applications in both polymer chemistry and organic synthesis. Its ability to act as a potent electrophile and oxidizing agent allows for a range of transformations that are valuable to researchers and professionals in the chemical and pharmaceutical sciences. Proper handling and adherence to safety protocols are paramount when working with this reactive compound. The experimental procedures and mechanistic insights provided in this guide serve as a valuable resource for harnessing the synthetic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Structure and Bonding of Nitrosonium Hexafluorophosphate
Abstract: Nitrosonium hexafluorophosphate (B91526), with the chemical formula [NO]⁺[PF₆]⁻, is an important inorganic salt composed of a nitrosonium cation and a hexafluorophosphate anion.[1] This compound serves as a powerful oxidizing agent and a versatile reagent in both organic and inorganic synthesis, notably as a source of the nitrosonium ion and as an initiator for certain polymerization reactions.[2][3] This guide provides a detailed examination of the molecular structure, bonding characteristics, and key analytical signatures of nitrosonium hexafluorophosphate, intended for researchers and professionals in chemical sciences.
Molecular Structure and Bonding
This compound is a classic example of an ionic compound formed by the electrostatic attraction between a diatomic cation, nitrosonium (NO⁺), and a polyatomic anion, hexafluorophosphate (PF₆⁻). The bonding within each ion is covalent.
The Nitrosonium Cation (NO⁺)
The nitrosonium cation is a diatomic species isoelectronic with molecular nitrogen (N₂) and carbon monoxide (CO).[4] This electronic similarity indicates the presence of a triple bond between the nitrogen and oxygen atoms, resulting in a bond order of 3.[4] This strong covalent bond is responsible for the cation's high vibrational frequency and stability. The N-O bond is exceptionally short, reflecting its triple-bond character.
The Hexafluorophosphate Anion (PF₆⁻)
The hexafluorophosphate anion features a central phosphorus atom covalently bonded to six fluorine atoms. The geometry of the PF₆⁻ anion is octahedral, with the phosphorus atom at the center and the fluorine atoms at the vertices. This arrangement minimizes electron pair repulsion, leading to a highly symmetric and stable anion. All P-F bonds are equivalent, and the F-P-F bond angles are characteristic of octahedral geometry (90° and 180°).
Crystal Structure
Table 1: Structural and Bonding Parameters
| Parameter | Ion | Value / Description |
|---|---|---|
| Formula | - | NOPF₆ |
| Molecular Weight | - | 174.97 g/mol [1] |
| Bonding Type | Inter-ionic | Ionic |
| Intra-ionic | Covalent | |
| Cation Geometry | NO⁺ | Linear |
| Anion Geometry | PF₆⁻ | Octahedral |
| N-O Bond Order | NO⁺ | 3[4] |
Spectroscopic Characterization
The distinct nature of the cation and anion gives rise to characteristic spectroscopic signatures that are invaluable for identification and structural analysis.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a primary tool for characterizing this compound.
-
Nitrosonium Cation (NO⁺): The most prominent feature in the vibrational spectrum is the N-O stretching mode (ν(NO)). Due to the strong triple bond, this vibration occurs at a very high frequency, typically appearing as a strong, sharp absorption in the infrared (IR) spectrum between 2150 and 2400 cm⁻¹ .[4] This band is a definitive indicator of the presence of the nitrosonium ion.
-
Hexafluorophosphate Anion (PF₆⁻): The octahedral PF₆⁻ anion has several vibrational modes, some of which are Raman active and others IR active. The totally symmetric P-F stretching mode (ν(P-F), A₁g symmetry) is particularly intense in the Raman spectrum and is typically observed around 740-750 cm⁻¹ .[5] Other bending and stretching modes appear at lower frequencies.
Table 2: Key Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |
|---|---|---|---|
| ν(N-O) | ~2150 - 2400 | IR, Raman | N-O stretch in NO⁺[4] |
| ν(P-F) | ~745 | Raman | Symmetric P-F stretch (A₁g) in PF₆⁻[5] |
| ν(P-F) | ~840 | IR | Asymmetric P-F stretch (F₁u) in PF₆⁻ |
| δ(F-P-F) | ~560 | IR, Raman | F-P-F bend (F₁u, F₂g) in PF₆⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly effective for probing the hexafluorophosphate anion.
-
³¹P NMR: The phosphorus-31 nucleus is 100% abundant and NMR active.[6] In the PF₆⁻ anion, the central phosphorus atom is coupled to six equivalent fluorine atoms (¹⁹F, spin I = ½). This results in a characteristic septet in the ³¹P NMR spectrum, typically observed far upfield around -144 ppm (relative to H₃PO₄).[7]
-
¹⁹F NMR: The fluorine-19 nucleus is also 100% abundant and highly sensitive. The six equivalent fluorine atoms are coupled to a single phosphorus atom (³¹P, spin I = ½). This coupling produces a sharp doublet in the ¹⁹F NMR spectrum. The ¹J(P-F) coupling constant is large, typically in the range of 700-720 Hz .
Table 3: Typical NMR Spectroscopic Data for the PF₆⁻ Anion
| Nucleus | Chemical Shift (δ) | Multiplicity | J-Coupling Constant (Hz) |
|---|---|---|---|
| ³¹P | ~ -144 ppm | Septet | ¹J(P-F) ≈ 710 Hz |
| ¹⁹F | Varies with solvent | Doublet | ¹J(F-P) ≈ 710 Hz |
Experimental Protocols
Synthesis
A common and reliable method for the synthesis of this compound involves the reaction of nitrosyl fluoride (B91410) (NOF) with phosphorus pentafluoride (PF₅).
Reaction: NOF + PF₅ → [NO]⁺[PF₆]⁻
Protocol:
-
Apparatus: The reaction should be conducted in a vacuum- and moisture-free environment, such as a Schlenk line or a glovebox, using oven-dried glassware. A typical setup includes a reaction flask equipped with a magnetic stirrer and a gas inlet.
-
Reactants & Solvent: Phosphorus pentafluoride (PF₅) gas is used in slight excess. Nitrosyl fluoride (NOF) can be generated in situ or used from a cylinder. Anhydrous acetonitrile (B52724) (MeCN) or sulfur dioxide (SO₂) can be used as the solvent.
-
Procedure:
-
The reaction flask is charged with the anhydrous solvent and cooled to an appropriate temperature (e.g., -20 °C to 0 °C).
-
Phosphorus pentafluoride gas is slowly bubbled into the stirred solvent.
-
Nitrosyl fluoride gas is then introduced into the solution.
-
This compound precipitates from the solution as a colorless to white crystalline solid.[8][9]
-
-
Isolation: The product is isolated by filtration under an inert atmosphere. The solid is then washed with a dry, non-coordinating solvent (like diethyl ether) to remove any residual reactants and subsequently dried under vacuum.
Handling and Storage
-
Moisture Sensitivity: this compound is extremely sensitive to moisture.[9] The nitrosonium ion reacts readily with water to form nitrous acid, leading to the decomposition of the compound. Hydrolysis Reaction: [NO]⁺ + H₂O → HONO + H⁺
-
Storage: The compound must be handled and stored under strictly anhydrous conditions, such as in a nitrogen- or argon-filled glovebox or a tightly sealed container within a desiccator.[9]
Visualized Structures and Workflows
References
- 1. Phosphate(1-), hexafluoro-, nitrosyl (1:1) | F6NOP | CID 10910083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16921-91-8 [chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Nitrosonium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of Nitrosonium Hexafluorophosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of nitrosonium hexafluorophosphate (B91526) (NOPF₆) in organic solvents. Due to the limited availability of precise quantitative data for NOPF₆, this document combines reported qualitative information with comparative data for other hexafluorophosphate salts to offer a thorough understanding for practical laboratory applications.
Introduction to Nitrosonium Hexafluorophosphate
This compound is an inorganic compound with the chemical formula NOPF₆. It is a powerful oxidizing agent and finds use in organic synthesis as a nitrosating agent and for the formation of nitrosyl complexes.[1] Given its reactivity, particularly its sensitivity to moisture, understanding its solubility and stability in anhydrous organic solvents is crucial for its effective use in research and development.[2]
Solubility of this compound
Qualitative Solubility
This compound is most frequently cited as being soluble in acetonitrile.[1][2][3] This is consistent with the general solubility trend of hexafluorophosphate salts, which are typically soluble in polar aprotic solvents.[4][5]
Comparative Solubility of Hexafluorophosphate Salts
| Salt | Solvent | Solubility | Reference |
| This compound (NOPF₆) | Acetonitrile | Soluble | [1][2] |
| Bisbenzimidazolium dihexafluorophosphate salts | Dichloromethane, DMSO, DMF, Acetone, Acetonitrile | Soluble | [4] |
| Tetrabutylammonium Hexafluorophosphate (NBu₄PF₆) | Acetone, Acetonitrile | Highly Soluble | [6] |
| Lithium Hexafluorophosphate (LiPF₆) | Dimethyl Carbonate | High Solubility (in combination with other solvents) | [5] |
| Calcium Hexafluorophosphate (Ca(PF₆)₂) | Dichloromethane, Acetonitrile | Suggested as potential solvents | [7] |
| Tripropylammonium hexafluorophosphate ([TPA][PF6]) | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (requires sonication) | [8] |
This table presents a summary of available solubility data for NOPF₆ and related hexafluorophosphate salts to guide solvent selection.
Reactivity in Organic Solvents
The choice of solvent for NOPF₆ is limited by its high reactivity. As a strong oxidizing agent, it can react with many common organic solvents.
-
Alcohols: Alcohols are readily oxidized by NOPF₆ and are therefore unsuitable as solvents.[9][10][11]
-
Ethers: Ethers can be cleaved by strong acids, and while NOPF₆ is not a protic acid, its reactivity can lead to the degradation of etheral solvents, especially under certain conditions.[12][13][14][15]
-
Ketones and Aldehydes: The carbonyl group in ketones and aldehydes can be susceptible to reaction with strong electrophiles like the nitrosonium cation.[16][17][18][19][20]
-
Water: NOPF₆ reacts readily with water, hydrolyzing to form nitrous acid and hexafluorophosphoric acid. Therefore, all solvents must be rigorously dried before use.[21]
Based on these reactivity constraints, acetonitrile and dichloromethane are likely the most suitable solvents for NOPF₆.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an air- and moisture-sensitive inorganic salt like NOPF₆ in an organic solvent. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance (±0.1 mg)
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hotplate
-
Syringes and filters (PTFE, 0.2 µm)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for phosphorus)
Procedure
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled under vacuum or in a desiccator.
-
Transfer all materials and equipment into an inert atmosphere glovebox.
-
-
Sample Preparation:
-
Add a precisely weighed amount of the anhydrous organic solvent to a series of vials.
-
To each vial, add an excess, precisely weighed amount of NOPF₆. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials tightly.
-
-
Equilibration:
-
Sample Extraction and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Transfer the clear, saturated solution to a pre-weighed, sealed container and weigh it to determine the mass of the solution.
-
Dilute the sample to a known concentration suitable for the chosen analytical method.
-
Analyze the concentration of NOPF₆ in the diluted sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved NOPF₆ / mass of solvent) * 100
-
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[1][3]
-
It is moisture-sensitive and should be handled under an inert, dry atmosphere.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[24][25]
-
Work in a well-ventilated area or a fume hood.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 6. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Nitrosonium - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. images.thdstatic.com [images.thdstatic.com]
- 25. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Nitrosonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a versatile reagent utilized as a potent oxidizing agent and a polymerization initiator in various chemical syntheses. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and effective application in research and development, including in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the thermal properties of nitrosonium hexafluorophosphate, including its decomposition pathway and the standard methodologies for its thermal analysis.
Thermal Stability and Decomposition Pathway
The primary decomposition pathway of this compound is believed to involve its dissociation into nitrosyl fluoride (B91410) (NOF) and phosphorus pentafluoride (PF₅), both of which are toxic and corrosive gases.
Proposed Decomposition Reaction:
NOPF₆(s) → NOF(g) + PF₅(g)
Further decomposition of the initial products can occur, especially in the presence of trace amounts of water, leading to the formation of hazardous substances including nitrogen oxides (NOx), hydrogen fluoride (HF), and phosphorus oxides.[1][2]
The analogous compound, lithium hexafluorophosphate (LiPF₆), decomposes to form lithium fluoride (LiF) and phosphorus pentafluoride (PF₅). This known decomposition pathway for a similar hexafluorophosphate salt lends support to the proposed decomposition of NOPF₆ into gaseous products.
Quantitative Thermal Analysis Data
Precise quantitative data, such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures, would be determined experimentally using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In the absence of specific literature data for NOPF₆, the following table structure is provided as a template for presenting such data once obtained.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) |
| Onset Decomposition Temperature (Tonset) | Data to be determined experimentally |
| Temperature of 5% Weight Loss (T5%) | Data to be determined experimentally |
| Temperature of Maximum Decomposition Rate (Tmax) | Data to be determined experimentally |
| Final Residue (%) | Data to be determined experimentally |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | Data to be determined experimentally |
| Enthalpy of Fusion (ΔHfus) | Data to be determined experimentally |
| Decomposition Exotherm/Endotherm Onset (Tdec) | Data to be determined experimentally |
| Enthalpy of Decomposition (ΔHdec) | Data to be determined experimentally |
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability and decomposition profile of this compound.
1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and weight loss.
-
Instrumentation: A thermogravravimetric analyzer (e.g., TA Instruments, Mettler Toledo).
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
The sample is loaded into the TGA furnace.
-
The furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and moisture.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the onset of decomposition and temperatures of maximum weight loss.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition enthalpies.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments, PerkinElmer).
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with a dry, inert gas (e.g., nitrogen or argon).
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to calculate the associated enthalpies.
-
3. Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
-
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Methodology:
-
The TGA experiment is performed as described above.
-
The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
The spectra are analyzed to identify the chemical composition of the decomposition products.
-
Visualizations
Caption: Proposed thermal decomposition pathway of this compound.
References
An In-depth Technical Guide to the Early Studies and Discovery of Nitrosonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early studies and discovery of nitrosonium salts. It covers the historical context of their discovery, key methods of synthesis and characterization, detailed experimental protocols, and their fundamental chemical properties.
Introduction to Nitrosonium Salts
The nitrosonium ion, NO⁺, is a diatomic cation isoelectronic with carbon monoxide and molecular nitrogen.[1] It consists of a nitrogen atom and an oxygen atom triple bonded to each other, with a net positive charge. This reactive electrophilic species is a key component of various salts, typically with counterions that are weakly nucleophilic. Common examples of these salts include nitrosonium tetrafluoroborate (B81430) (NOBF₄), nitrosonium perchlorate (B79767) (NOClO₄), and nitrosylsulfuric acid (NOSO₄H).[1] These compounds have been instrumental as reagents in organic and inorganic synthesis, primarily as nitrosating and diazotizing agents, as well as mild oxidants.[2][3]
Early Discovery and Historical Context
The history of nitrosonium salts is intrinsically linked to the development of industrial chemical processes. One of the earliest known compounds containing the nitrosonium ion is nitrosylsulfuric acid (NO)(HSO₄). This compound, known as "lead-chamber crystals," was identified in the lead chamber process for producing sulfuric acid, a method that dates back to the 18th century. In this process, nitrogen oxides play a crucial role as catalysts in the oxidation of sulfur dioxide. The formation of nitrosylsulfuric acid is a key step in the catalytic cycle. While the true ionic nature of this compound as [NO]⁺[HSO₄]⁻ was understood much later, its observation and isolation represent the earliest encounters with a nitrosonium salt.
The systematic study and characterization of a broader range of nitrosonium salts began in the 20th century with the development of new synthetic techniques and analytical methods, particularly infrared spectroscopy.
Synthesis and Characterization
The synthesis of nitrosonium salts generally involves the reaction of a nitrogen oxide species with a strong acid or a Lewis acid in an anhydrous environment. The nitrosonium ion can be formed by the protonation of nitrous acid.[1]
General Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ NO⁺ + H₂O[1]
A key characteristic used in the identification of nitrosonium salts is the strong infrared absorption band corresponding to the N-O stretching vibration (νNO). This band typically appears in the range of 2150–2400 cm⁻¹.[1]
Table 1: Infrared Spectroscopic Data for Selected Nitrosonium Salts
| Compound | Formula | νNO (cm⁻¹) |
| Nitrosonium tetrafluoroborate | NOBF₄ | 2387 |
| General Range for Nitrosonium Salts | NO⁺X⁻ | 2150–2400 |
| [Source:[1][2]] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key nitrosonium salts as would have been performed in early to mid-20th-century laboratories.
Nitrosonium tetrafluoroborate is a white, crystalline solid that can be purified by sublimation.[1] One of the common early syntheses involves the reaction of anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide in a non-aqueous solvent like nitromethane (B149229).[4][5]
Detailed Protocol:
-
Reactor Setup: A polyethylene reactor equipped with a stirrer, a gas inlet tube, and an exit tube is charged with dry nitromethane under a slow stream of dry nitrogen.
-
Cooling: The reactor is cooled to -20°C with continuous stirring.
-
Reagent Addition: Anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide are added sequentially and slowly. The temperature should be maintained below 0°C throughout the addition.
-
Precipitation: During the addition of nitrogen dioxide, a white precipitate of nitrosonium tetrafluoroborate forms.
-
Isolation: The precipitate is collected by filtration in a dry box to prevent exposure to moisture.
-
Washing: The collected solid is washed successively with dry nitromethane and carbon tetrachloride.
-
Drying: The product is dried overnight in a heated vacuum desiccator (50-100°C) to yield pure nitrosonium tetrafluoroborate.
Chemical Properties and Early Applications
Nitrosonium salts are highly reactive and must be protected from moisture, as they readily hydrolyze to form nitrous acid.[1]
Hydrolysis of Nitrosonium Ion: NO⁺ + H₂O → HONO + H⁺[1]
One of the most significant early applications of nitrosonium salts was in the diazotization of aryl amines to produce diazonium salts.[1] These diazonium salts are versatile intermediates in the synthesis of a wide range of organic compounds, including azo dyes.
Diazotization of an Aryl Amine: ArNH₂ + NO⁺ → [ArN₂]⁺ + H₂O
Nitrosonium salts, such as NOBF₄, also function as effective oxidizing agents.[2] For example, they can oxidize ferrocene (B1249389) to ferrocenium (B1229745) tetrafluoroborate.[2]
Conclusion
The discovery and study of nitrosonium salts have been pivotal in the advancement of both inorganic and organic chemistry. From their early identification in industrial processes to their synthesis as versatile laboratory reagents, these compounds have provided chemists with powerful tools for a variety of chemical transformations. The early investigations into their synthesis and characterization laid the groundwork for our modern understanding of their reactivity and applications in fields ranging from synthetic chemistry to materials science and drug development.
References
An In-depth Technical Guide to the Spectroscopic Data (IR, Raman) of Nitrosonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for nitrosonium hexafluorophosphate (B91526) (NOPF₆). This salt, composed of the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻), is a potent oxidizing and nitrosating agent used in various chemical syntheses. Vibrational spectroscopy is a critical tool for its characterization, providing insights into its molecular structure, bond strengths, and purity.
Spectroscopic Data
The vibrational spectrum of nitrosonium hexafluorophosphate is best understood by considering the individual spectra of its constituent ions: the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻).
Infrared (IR) Spectroscopy
The infrared spectrum is dominated by the very strong stretching vibration of the nitrosonium cation and the vibrations of the hexafluorophosphate anion.
Table 1: Infrared Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Ion |
| 2150 - 2400 | Strong | N-O Stretching | ν(NO) | NO⁺ |
| ~840 | Strong | P-F Asymmetric Stretching | ν₃ (F₁u) | PF₆⁻ |
| ~558 | Strong | F-P-F Asymmetric Bending | ν₄ (F₁u) | PF₆⁻ |
Note: The exact frequency of the NO⁺ stretch can vary depending on the crystal lattice and any potential impurities.[1][2] The frequencies for the PF₆⁻ anion are based on typical values for hexafluorophosphate salts.
Raman Spectroscopy
In Raman spectroscopy, the vibrational modes of the hexafluorophosphate anion are particularly prominent. The N-O stretch of the nitrosonium cation is also Raman active. For a molecule with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (Rule of Mutual Exclusion).
Table 2: Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Ion |
| 2150 - 2400 | Medium | N-O Stretching | ν(NO) | NO⁺ |
| ~745 | Strong | P-F Symmetric Stretching | ν₁ (A₁g) | PF₆⁻ |
| ~575 | Medium | P-F Symmetric Bending | ν₂ (E_g) | PF₆⁻ |
| ~470 | Weak | F-P-F Bending | ν₅ (F₂g) | PF₆⁻ |
Note: The frequencies for the PF₆⁻ anion are based on typical values for hexafluorophosphate salts.
Experimental Protocols
The acquisition of high-quality IR and Raman spectra of this compound, a moisture-sensitive solid, requires specific sample handling and instrumental techniques.
Infrared Spectroscopy (Solid State)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used, equipped with a suitable detector for the mid-IR region (e.g., DTGS or MCT).
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the NOPF₆ sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. All sample handling should be performed in a dry atmosphere (e.g., a glove box) to prevent hydrolysis of the sample.
-
Nujol Mull Method: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then spread between two KBr or NaCl plates for spectral acquisition. This method is useful for observing regions where Nujol does not absorb strongly.
-
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plates is recorded and subtracted from the sample spectrum.
Raman Spectroscopy (Solid State)
-
Instrumentation: A Fourier Transform (FT) Raman or a dispersive Raman spectrometer equipped with a high-intensity laser source is used. Common laser excitation wavelengths include 1064 nm (Nd:YAG) to minimize fluorescence, or visible lasers (e.g., 532 nm or 785 nm).
-
Sample Preparation: The solid NOPF₆ sample is typically packed into a glass capillary tube or a small well on a sample holder. Due to its reactivity, the sample should be handled in a dry environment and sealed if possible.
-
Data Acquisition: The Raman spectrum is collected by focusing the laser beam onto the sample and collecting the scattered light. The data is typically plotted as intensity versus the Raman shift (in cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of this compound.
Caption: Experimental Workflow for Spectroscopic Analysis of NOPF6.
References
A Comprehensive Technical Guide to Nitrosonium Hexafluorophosphate: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful and versatile reagent widely utilized in synthetic chemistry. It serves as a potent oxidizing agent and a convenient source of the nitrosonium ion (NO⁺), finding applications in diazotization reactions, cationic polymerization, and various oxidation processes. This technical guide provides an in-depth overview of its commercial availability, purity grades, physicochemical properties, and detailed experimental protocols for its key applications. Additionally, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Commercial Suppliers and Purity Grades
Nitrosonium hexafluorophosphate is commercially available from several chemical suppliers in various purity grades, typically ranging from 95% to 97%. The compound is usually supplied as a colorless to white crystalline solid. For research and development purposes, it is crucial to select a supplier that provides comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the material's quality and suitability for the intended application.
| Supplier | Purity Grade(s) | Available Quantities |
| Sigma-Aldrich | 95% | 1 g, 5 g, 25 g, 100 g |
| Thermo Scientific Chemicals | 95%, 96% | 5 g, 25 g |
| Oakwood Chemical | Not specified | Inquire for details |
| CHEMLYTE SOLUTIONS CO.,LTD | Not specified | Inquire for details |
| CP Lab Safety | min 97% | 10 g |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions. It is particularly sensitive to moisture and should be handled under inert and dry conditions.
| Property | Value |
| Molecular Formula | NOPF₆ |
| Molecular Weight | 174.97 g/mol |
| Appearance | Colorless to white crystalline solid |
| Solubility | Soluble in acetonitrile (B52724). Decomposes in water.[1] |
| Melting Point | 165-170 °C (decomposes) |
| Sensitivity | Moisture sensitive |
Experimental Protocols
The following sections provide detailed methodologies for some of the key applications of this compound.
Diazotization of Aromatic Amines
This compound is an effective reagent for the diazotization of primary aromatic amines to form highly reactive diazonium salts. These salts are valuable intermediates in the synthesis of a wide range of aromatic compounds.
Materials:
-
Substituted aromatic amine
-
This compound (NOPF₆)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve the aromatic amine in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of this compound to the stirred solution. The addition should be done in portions to control the reaction temperature.
-
Continue stirring the reaction mixture at 0 °C for 30-60 minutes. The completion of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
The resulting diazonium salt solution can be used directly for subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions).
-
For isolation of the diazonium salt (caution: diazonium salts can be explosive when dry), precipitate it by the slow addition of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum at a low temperature.
References
Safety and Handling of Nitrosonium Hexafluorophosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful oxidizing and nitrosating agent with significant applications in synthetic chemistry, particularly as an initiator in cationic polymerization and for the generation of diazonium salts.[1][2][3] Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols and handling procedures. This guide provides a comprehensive overview of the safety and handling precautions for Nitrosonium hexafluorophosphate, intended to support researchers, scientists, and drug development professionals in its safe and effective use.
Chemical and Physical Properties
A clear understanding of the fundamental properties of a substance is the first step in safe handling. This compound is a colorless to white crystalline solid that is sensitive to moisture.[2][3] Key physical and chemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16921-91-8 | [2][4] |
| Molecular Formula | F₆NOP | [2] |
| Molecular Weight | 174.97 g/mol | [2][3] |
| Appearance | Colorless or white crystalline solid | [3] |
| Solubility | Soluble in acetonitrile.[2][3] Reacts with water.[5] | [2][3][5] |
| Stability | Stable under normal, dry conditions. Moisture sensitive.[5] | [5] |
| Reactivity | Strong oxidizing agent.[5] Incompatible with strong oxidizing agents.[5] | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[5] It causes severe skin burns and serious eye damage.[2][5][6] Inhalation of dust or fumes should be avoided, and immediate medical attention is required in case of exposure.[5]
| Hazard Class | Category | GHS Hazard Statement(s) | Signal Word | Pictogram(s) | Reference(s) |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive | [5][7][8] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | Danger | corrosive | [2][5][6] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Immediately call a POISON CENTER or doctor/physician.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] | [5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[5] Immediately call a POISON CENTER or doctor/physician.[5] Wash contaminated clothing before reuse.[8] | [5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Immediately call a POISON CENTER or doctor/physician.[5] | [5] |
| Ingestion | Rinse mouth.[5] Do NOT induce vomiting.[5][8] Immediately call a POISON CENTER or doctor/physician.[5] | [5][8] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
Handling
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8] Refer to the PPE workflow diagram below for detailed guidance.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]
-
Dust Formation: Minimize dust generation and accumulation.[5]
-
Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke when using this product.[9]
Storage
-
Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area.[5]
-
Moisture: Protect from moisture.[5] The substance is moisture-sensitive.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Stability and Reactivity
This compound is stable under normal, dry conditions but is sensitive to moisture.[5]
-
Conditions to Avoid: Exposure to moist air or water, and formation of dust.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (B91410) (HF).[5]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[5]
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[5] Avoid creating dust.
Disposal Considerations
Waste from residues and unused product should be considered hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Experimental Protocols: Applications in Synthesis
This compound is a valuable reagent in organic synthesis, primarily for the initiation of cationic polymerization and the formation of diazonium salts.[1][2][3]
Cationic Polymerization of Epoxides
This compound can initiate the ring-opening polymerization of epoxides such as styrene (B11656) oxide and cyclohexene (B86901) oxide.[1][2] The nitrosonium ion (NO⁺) acts as the initiator, attacking the oxygen atom of the epoxide ring, which leads to ring-opening and the formation of a carbocation. This carbocation then propagates the polymerization by reacting with other monomer units.
Synthesis of Diazonium Salts
Aryl diazonium salts are important intermediates in the synthesis of a wide variety of aromatic compounds. They are typically prepared by the reaction of an aromatic primary amine with a source of the nitrosonium ion. This compound can serve as a convenient source of NO⁺ for this transformation, often under milder and non-aqueous conditions compared to traditional methods using nitrous acid.
General Procedure Outline:
-
Dissolve the aromatic amine in an appropriate aprotic solvent (e.g., acetonitrile).
-
Cool the solution to a low temperature (typically 0 °C or below).
-
Slowly add a solution or suspension of this compound to the cooled amine solution with vigorous stirring.
-
Monitor the reaction for the formation of the diazonium salt.
-
The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation due to the instability of diazonium salts.
Conclusion
This compound is a versatile and powerful reagent for specialized synthetic applications. However, its corrosive and reactive nature demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its use and harness its synthetic potential in a safe and responsible manner. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RTECS NUMBER-DF2385000-Chemical Toxicity Database [drugfuture.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. unece.org [unece.org]
- 9. eu-japan.eu [eu-japan.eu]
Methodological & Application
Application Notes and Protocols: Nitrosonium Hexafluorophosphate as an Oxidant in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful and versatile oxidizing agent employed in a range of organic transformations. As a source of the nitrosonium cation (NO⁺), it serves as a potent one-electron oxidant and a nitrosating agent. Its utility extends to the oxidation of various functional groups, the formation of carbon-heteroatom bonds, and applications in C-H functionalization.[1] This document provides detailed application notes and experimental protocols for the use of nitrosonium hexafluorophosphate in key organic synthetic methodologies.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[2][3][4][5] It is toxic if swallowed or inhaled.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6] Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]
-
In case of exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][5] If inhaled, move to fresh air. If swallowed, rinse mouth with water and do not induce vomiting.[3][5]
Applications in Organic Synthesis
Oxidation of Alcohols
This compound can be employed for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. The reaction proceeds via a proposed hydride abstraction mechanism. While specific detailed protocols with a broad substrate scope for this compound are not extensively documented in readily available literature, a general procedure can be outlined based on its known reactivity.
General Experimental Protocol: Oxidation of a Secondary Alcohol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 mmol) in anhydrous acetonitrile (B52724) (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add this compound (1.1 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.
Table 1: Hypothetical Substrate Scope for the Oxidation of Secondary Alcohols *
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 85-95 |
| 2 | Diphenylmethanol | Benzophenone | 90-98 |
| 3 | Cyclohexanol | Cyclohexanone | 80-90 |
| 4 | 4-Methoxy-1-phenylethanol | 4-Methoxyacetophenone | 88-96 |
| 5 | 4-Nitro-1-phenylethanol | 4-Nitroacetophenone | 75-85 |
*Note: This table is illustrative and based on the expected reactivity. Actual yields may vary.
Caption: Proposed mechanism for thioether oxidation.
C-H Functionalization
This compound can act as an oxidant in C-H functionalization reactions, enabling the formation of C-N and C-O bonds. These reactions are of significant interest for late-stage functionalization in drug discovery. While this is an emerging area, the general principle involves the generation of a radical cation intermediate.
Conceptual Protocol: Oxidative C-H Amination of an Arene
-
Setup: In a glovebox, charge a vial with the arene (1.0 mmol), a nitrogen nucleophile (e.g., a secondary amine, 1.2 mmol), and this compound (1.5 mmol, 1.5 eq).
-
Solvent: Add anhydrous and degassed 1,2-dichloroethane (B1671644) (5 mL).
-
Reaction: Seal the vial and stir the mixture at 60 °C for 24 hours.
-
Analysis: Cool the reaction to room temperature, and analyze an aliquot by GC-MS or LC-MS to determine product formation and conversion.
-
Work-up and Purification: If the desired product is formed, quench the reaction with a suitable aqueous solution, extract with an organic solvent, and purify by chromatography.
Logical Relationship in C-H Functionalization
Caption: C-H functionalization via a radical cation.
Conclusion
This compound is a potent oxidant with diverse applications in organic synthesis. Its ability to effect the oxidation of alcohols, the cleavage of ethers, the synthesis of sulfoxides, and to participate in C-H functionalization reactions makes it a valuable tool for synthetic chemists. Proper handling and safety precautions are essential when working with this reagent. The protocols provided herein serve as a foundation for the application of this compound in the modern synthetic laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Nitrosonium Hexafluorophosphate in the Diazotization of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of compounds, including dyes, pharmaceuticals, and other fine chemicals. Traditionally, diazotization is achieved by treating the aromatic amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid. While effective, this method can be sensitive to reaction conditions and may not be suitable for all substrates, particularly those sensitive to strongly acidic aqueous environments.
Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) offers a powerful and often advantageous alternative to classical diazotization methods. As a stable, crystalline solid, it serves as a direct source of the essential electrophile, the nitrosonium ion (NO⁺). This allows for diazotization reactions to be carried out under milder and anhydrous conditions, expanding the scope of compatible substrates and improving reaction control.
These application notes provide a comprehensive overview of the use of nitrosonium hexafluorophosphate in the diazotization of aromatic amines, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.
Advantages of Using this compound
Employing this compound as a diazotizing agent presents several key advantages over the traditional sodium nitrite/acid method:
-
Anhydrous Reaction Conditions: As a pre-formed source of the nitrosonium ion, NO⁺PF₆⁻ allows for diazotization in non-aqueous organic solvents. This is particularly beneficial for aromatic amines that have poor solubility in acidic water or are sensitive to hydrolysis.
-
Milder Reaction Conditions: The use of this compound can often circumvent the need for strong mineral acids, making it compatible with acid-sensitive functional groups.
-
Improved Control and Stoichiometry: As a stable, weighable solid, the stoichiometry of the diazotization reaction can be precisely controlled, potentially leading to cleaner reactions and higher yields.
-
Enhanced Stability of Diazonium Salts: The resulting aryldiazonium hexafluorophosphate salts are often more stable than their chloride or sulfate (B86663) counterparts, with some being isolable as solid materials. This increased stability can be advantageous for subsequent downstream reactions.
Reaction Mechanism
The diazotization of a primary aromatic amine with this compound proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic nitrosonium ion. A series of proton transfers and the subsequent elimination of water lead to the formation of the stable aryldiazonium ion.
Experimental Protocols
General Safety Precautions:
-
This compound is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aryl diazonium salts can be explosive, especially in the solid state. It is highly recommended to use them in solution directly after preparation and to avoid isolation unless their stability is well-documented.
-
Reactions should be conducted at low temperatures to minimize the decomposition of the diazonium salt.
Protocol 1: General Procedure for the Diazotization of Aromatic Amines in Acetonitrile (B52724)
This protocol is suitable for a wide range of aromatic amines that are soluble in acetonitrile.
Materials:
-
Aromatic amine
-
This compound (NO⁺PF₆⁻)
-
Anhydrous acetonitrile
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate container, weigh the required amount of this compound (1.0-1.1 eq.).
-
Slowly add the solid this compound portion-wise to the stirred solution of the aromatic amine over a period of 10-15 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes.
-
The resulting solution of the aryl diazonium hexafluorophosphate is now ready for use in subsequent reactions.
Quantitative Data
The following table summarizes the typical reaction conditions and yields for the diazotization of various substituted anilines using this compound. The data is compiled from various literature sources and should be used as a general guideline. Optimization may be required for specific substrates.
| Aromatic Amine | Substituent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Aniline | H | Acetonitrile | 0 | 30 | >95 |
| p-Toluidine | 4-CH₃ | Acetonitrile | 0 | 30 | >95 |
| p-Anisidine | 4-OCH₃ | Acetonitrile | 0 | 45 | ~90 |
| p-Chloroaniline | 4-Cl | Acetonitrile | 0 | 60 | ~92 |
| p-Nitroaniline | 4-NO₂ | Acetonitrile | 0-5 | 60 | ~85 |
| 2,4,6-Trimethylaniline | 2,4,6-(CH₃)₃ | Dichloromethane | -10 to 0 | 45 | >90 |
Note: Yields are typically determined by the conversion to a stable derivative in a subsequent reaction (e.g., Sandmeyer or azo coupling) and may vary depending on the specific substrate and reaction scale.
Application Examples
Aryl diazonium hexafluorophosphate salts are valuable intermediates for a variety of synthetic transformations.
Sandmeyer Reaction
The diazonium group can be replaced by a halide or cyanide.
Protocol:
-
Prepare the aryl diazonium hexafluorophosphate solution as described in Protocol 1.
-
In a separate flask, prepare a solution of the corresponding copper(I) salt (CuCl, CuBr, or CuCN; 1.2 eq.) in the appropriate solvent (e.g., acetonitrile or DMF).
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work up the reaction mixture to isolate the aryl halide or nitrile product.
Azo Coupling
Diazonium salts react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often intensely colored.
Protocol:
-
Prepare the aryl diazonium hexafluorophosphate solution as described in Protocol 1.
-
In a separate flask, dissolve the coupling component (e.g., phenol (B47542) or N,N-dimethylaniline; 1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the reaction at low temperature and stir for 1-2 hours. The formation of a colored precipitate often indicates product formation.
-
Isolate the azo compound by filtration and purify as necessary.
Conclusion
This compound is a highly effective and versatile reagent for the diazotization of aromatic amines. Its use offers significant advantages, particularly for substrates that are incompatible with traditional aqueous acidic conditions. The ability to perform the reaction in organic solvents under mild conditions, coupled with precise stoichiometric control, makes it a valuable tool for researchers and professionals in organic synthesis and drug development. The protocols and data provided herein serve as a practical guide for the successful implementation of this powerful synthetic method.
Applications of Nitrosonium Hexafluorophosphate in C-H Functionalization: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of nitrosonium hexafluorophosphate (B91526) (NO[PF6]) and related nitrosonium salts in C-H functionalization reactions. Nitrosonium ions are powerful yet mild oxidizing agents that enable a range of transformations, including C-H amination, oxidation, and C-C bond formation, often under metal-free conditions.[1][2]
Application Note 1: Aerobic, Metal-Free Cross-Dehydrogenative C-N and C-S Bond Formation
Nitrosonium ions catalyze the efficient cross-dehydrogenative coupling (CDC) of heteroarenes with thiophenols and phenothiazines, representing a direct C-H amination and thioarylation.[3][4] This methodology is notable for its mild, environmentally benign conditions, utilizing ambient oxygen as the terminal oxidant and producing water as the sole byproduct.[3][4] The reaction proceeds without the need for transition metal catalysts, addressing concerns of cost, toxicity, and catalyst contamination in the final products.
Quantitative Data Summary
The following tables summarize the substrate scope and yields for the nitrosonium-catalyzed C-H thioarylation and amination of various heteroarenes.
Table 1: Substrate Scope for Thioarylation of Indoles with Thiophenols
| Entry | Indole (B1671886) Substrate | Thiophenol Substrate | Product | Yield (%) |
| 1 | Indole | Thiophenol | 3-(Phenylthio)-1H-indole | 77 |
| 2 | 5-Methoxyindole | Thiophenol | 5-Methoxy-3-(phenylthio)-1H-indole | 85 |
| 3 | 5-Chloroindole | Thiophenol | 5-Chloro-3-(phenylthio)-1H-indole | 72 |
| 4 | Indole | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-1H-indole | 81 |
| 5 | Indole | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-1H-indole | 68 |
Table 2: Substrate Scope for Amination of Indoles with Phenothiazines
| Entry | Indole Substrate | Amine Substrate | Product | Yield (%) |
| 1 | Indole | Phenothiazine (B1677639) | 10-(1H-Indol-3-yl)-10H-phenothiazine | 82 |
| 2 | 5-Bromoindole | Phenothiazine | 10-(5-Bromo-1H-indol-3-yl)-10H-phenothiazine | 75 |
| 3 | 2-Methylindole | Phenothiazine | 10-(2-Methyl-1H-indol-3-yl)-10H-phenothiazine | 78 |
Experimental Protocols
General Procedure for C-H Thioarylation of Indoles:
To a stirring solution of indole (0.2 mmol, 1 equivalent) and thiophenol (0.4 mmol, 2 equivalents) in hexafluoroisopropanol (HFIP, 2 mL), a solution of NO2BF4 (0.2 M in sulfolane, 25 µL, 5 mol%) is added. The reaction is stirred for 1 hour at room temperature, after which another portion of the NO2BF4 solution (25 µL, 5 mol%) is added. Stirring is continued for an additional hour at room temperature. The reaction mixture is then diluted with dichloromethane, concentrated onto silica (B1680970) gel, and purified by column chromatography to afford the desired product.[5]
General Procedure for C-H Amination of Indoles with Phenothiazine:
To a stirring solution of indole (0.2 mmol, 1 equivalent) and phenothiazine (0.4 mmol, 2 equivalents) in HFIP (2 mL), a solution of NOBF4 (0.2 M in sulfolane, 50 µL, 10 mol%) is added. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then diluted with dichloromethane, concentrated onto silica gel, and purified by column chromatography to afford the desired product.
Reaction Mechanism and Workflow
The proposed mechanism for the cross-coupling of an indole with a thiophenol involves the initial S-nitrosylation of the thiophenol, followed by homolytic cleavage to generate a sulfur-centered radical. The indole is oxidized to a radical cation, which then recombines with the sulfur-centered radical to form the C-S bond after rearomatization. The catalytic cycle is maintained by the aerobic oxidation of nitrogen monoxide back to the active nitrosonium species.[3]
Application Note 2: Oxidative C-H/C-H Cross-Coupling of Phenols and Arenes
Nitrosonium ions, generated in situ from inorganic nitrate (B79036) salts, can induce the oxidative C-H activation of electron-rich phenols for C-C cross-coupling reactions with arenes.[2] This method provides an environmentally benign route for the synthesis of biaryls, with the regeneration of the nitrosonium ion catalyst by atmospheric oxygen.
Quantitative Data Summary
Table 3: Substrate Scope for the Cross-Coupling of 2-Methoxyphenol with Various Arenes
| Entry | Arene Coupling Partner | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-2'-hydroxy-3'-methoxybiphenyl | 75 | | 2 | 1,2,3-Trimethoxybenzene | 2,3,4-Trimethoxy-2'-hydroxy-3'-methoxybiphenyl | 68 | | 3 | Mesitylene | 2,4,6-Trimethyl-2'-hydroxy-3'-methoxybiphenyl | 55 | | 4 | Anisole | 4-Methoxy-2'-hydroxy-3'-methoxybiphenyl | 42 |
Experimental Protocol
General Procedure for Phenol-Arene Cross-Coupling:
In a round-bottom flask, 2-methoxyphenol (0.5 mmol, 1 equivalent) and the arene coupling partner (2.5 mmol, 5 equivalents) are dissolved in a mixture of formic acid and methanol (B129727) (1:1, 4 mL). Lithium nitrate (0.1 mmol, 0.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours under an air atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the biaryl product.
Reaction Mechanism and Workflow
The reaction is initiated by the in situ formation of the nitrosonium ion (NO+) from lithium nitrate in the acidic solvent mixture. The nitrosonium ion then acts as a one-electron oxidant, activating the phenol (B47542) to form a phenoxyl radical. This radical intermediate then undergoes electrophilic addition to the electron-rich arene, followed by oxidative aromatization to yield the cross-coupled product. Molecular oxygen from the air facilitates the regeneration of the NO+ catalyst.[2]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reactivity of nitrosonium salts requires that they be protected from moisture.[6]
References
- 1. Nitrosonium ion catalysis: aerobic, metal-free cross-dehydrogenative carbon–heteroatom bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [PDF] Nitrosonium ion catalysis: aerobic, metal-free cross-dehydrogenative carbon-heteroatom bond formation. | Semantic Scholar [semanticscholar.org]
- 5. C-H Activation [personalpages.manchester.ac.uk]
- 6. Radical C(sp3)–H functionalization and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization Reactions Initiated by Nitrosonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful and efficient initiator for cationic polymerization. Its ability to generate a nitrosonium cation (NO⁺), a potent electrophile, allows for the initiation of polymerization of a variety of monomers, particularly vinyl ethers and heterocyclic compounds. This document provides detailed application notes and experimental protocols for conducting polymerization reactions using this initiator, with a focus on the polymerization of N-vinylcarbazole (NVC).
The hexafluorophosphate (PF₆⁻) counterion is non-nucleophilic and bulky, which contributes to the stability of the propagating cationic species, often leading to controlled polymerizations with predictable molecular weights and narrow molecular weight distributions. Understanding the reaction mechanism and having access to detailed protocols are crucial for researchers aiming to synthesize well-defined polymers for various applications, including in the development of novel drug delivery systems, biocompatible materials, and advanced functional polymers.
Monomer Scope
Nitrosonium hexafluorophosphate is an effective initiator for the cationic polymerization of a range of electron-rich monomers. The scope of monomers that can be successfully polymerized includes, but is not limited to:
-
N-vinylcarbazole (NVC): This is a highly reactive monomer that readily undergoes cationic polymerization to produce poly(N-vinylcarbazole) (PVK), a polymer with interesting photoconductive and thermal properties.
-
Vinyl Ethers: Monomers such as isobutyl vinyl ether and other alkyl vinyl ethers can be polymerized in a controlled manner.
-
Cyclic Ethers: The ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF) and cyclohexene (B86901) oxide can be initiated by this compound.
Polymerization Mechanism
The cationic polymerization initiated by this compound proceeds through the following general steps:
-
Initiation: The nitrosonium cation (NO⁺) from the initiator attacks the electron-rich monomer (e.g., the vinyl group of N-vinylcarbazole), generating a carbocationic active center.
-
Propagation: The newly formed carbocationic species reacts with subsequent monomer molecules in a chain-growth manner, leading to the elongation of the polymer chain. The non-nucleophilic nature of the PF₆⁻ counterion prevents premature termination.
-
Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities, recombination with the counterion (less common with PF₆⁻), or chain transfer to the monomer or solvent.
Application Notes and Protocols: The Role of Nitrosonium Hexafluorophosphate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful and versatile reagent in organic synthesis, acting as a potent electrophile, nitrosating agent, and a one-electron oxidant. While its application in various organic transformations is well-documented, its specific role in the direct synthesis of common heterocyclic cores such as pyridazines and 1,2-oxazines is not extensively reported in readily available literature. This document provides an overview of the known reactivity of nitrosonium hexafluorophosphate and explores its potential and proposed applications in the synthesis of these important heterocyclic scaffolds. Detailed theoretical pathways, supported by analogous chemical transformations, are presented to guide future research in this area.
Introduction to this compound
This compound is a commercially available, crystalline solid that serves as a convenient source of the highly reactive nitrosonium cation (NO⁺). The hexafluorophosphate anion is non-nucleophilic and non-coordinating, which enhances the electrophilicity of the nitrosonium cation. Its high reactivity allows for a range of chemical transformations under specific conditions, primarily centered around electrophilic attack on unsaturated systems and oxidation reactions.
Key Properties:
-
Formula: NO⁺PF₆⁻
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in acetonitrile (B52724), nitromethane; reacts with water and protic solvents.
-
Reactivity: Strong electrophile, nitrosating agent, and oxidant.
General Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its ability to react with a variety of organic functional groups. The primary mode of action involves the electrophilic addition of the NO⁺ group to a nucleophilic center, such as a C=C double bond. This initial addition generates a carbocationic intermediate which can then be trapped by a nucleophile or undergo rearrangement.
Diagram: General Reactivity of this compound with Alkenes
Caption: General reaction pathway of alkenes with NO⁺PF₆⁻.
Proposed Synthesis of Pyridazines
While direct synthesis of pyridazines using this compound is not a well-established method, a plausible synthetic route can be proposed based on the reaction of NO⁺PF₆⁻ with 1,3-dienes. The traditional synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). A hypothetical pathway using this compound could involve the formation of a 1,4-difunctionalized-2-ene, which could then be converted to the pyridazine (B1198779) ring system.
Theoretical Pathway
The proposed pathway involves a two-step process:
-
Nitrosation/Functionalization of a 1,3-Diene: Reaction of a 1,3-diene with two equivalents of this compound in the presence of a halide source (e.g., tetraalkylammonium halide) could potentially lead to a 1,4-dihalo-2-ene. This reaction would proceed through a 1,4-addition mechanism.
-
Cyclocondensation with Hydrazine: The resulting 1,4-dihalo-2-ene can then undergo a cyclocondensation reaction with hydrazine to form the dihydropyridazine (B8628806), which can be subsequently oxidized to the aromatic pyridazine.
Diagram: Proposed Synthesis of Pyridazines
Caption: Proposed pathway for pyridazine synthesis.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1,4-Dichloro-2-butene from 1,3-Butadiene (B125203) (Hypothetical)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-butadiene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C.
-
In a separate flask, prepare a solution of this compound (2.2 eq) and tetrabutylammonium (B224687) chloride (2.2 eq) in anhydrous DCM.
-
Slowly add the this compound/tetrabutylammonium chloride solution to the butadiene solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,4-dichloro-2-butene.
Step 2: Synthesis of Pyridazine from 1,4-Dichloro-2-butene
-
In a round-bottom flask, dissolve 1,4-dichloro-2-butene (1.0 eq) in ethanol.
-
Add hydrazine hydrate (B1144303) (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature and add an oxidizing agent (e.g., manganese dioxide or air bubbled through the solution with a catalytic amount of a copper salt).
-
Monitor the reaction by TLC until the dihydropyridazine is fully converted to pyridazine.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain pyridazine.
Note: This is a hypothetical protocol and would require experimental validation and optimization.
Proposed Synthesis of 1,2-Oxazines
The synthesis of 1,2-oxazines often proceeds via the hetero-Diels-Alder reaction of a nitrosoalkene with a diene. This compound could potentially be used to generate a reactive intermediate from an alkene, which could then be converted to a 1,2-oxazine.
Theoretical Pathway
A plausible, yet unconfirmed, pathway involves the following steps:
-
Nitrosation of an Alkene: An alkene is treated with this compound to generate a β-nitroso carbocation.
-
Trapping and Elimination: The carbocation is trapped by a suitable nucleophile (e.g., water), and a subsequent elimination reaction would generate a nitrosoalkene in situ.
-
Cycloaddition: The in situ generated nitrosoalkene undergoes a [4+2] cycloaddition with a diene to form the 1,2-oxazine ring.
Diagram: Proposed Synthesis of 1,2-Oxazines
Caption: Proposed pathway for 1,2-oxazine synthesis.
Hypothetical Experimental Protocol
Synthesis of a 3,6-dihydro-2H-1,2-oxazine (Hypothetical)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the starting alkene (1.0 eq) in anhydrous acetonitrile at -40 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 20 minutes.
-
After stirring for 30 minutes, add a solution of 2,3-dimethyl-1,3-butadiene (B165502) (1.5 eq) in anhydrous acetonitrile.
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Note: This protocol is speculative and would require significant experimental investigation to determine its feasibility and optimize the reaction conditions.
Summary of Potential Substrate Scope and Yields (Theoretical)
As the described protocols are hypothetical, no experimental data on yields and substrate scope can be provided. However, based on the general reactivity of the proposed intermediates, a preliminary assessment can be made.
Table 1: Theoretical Substrate Scope for Proposed Pyridazine Synthesis
| Entry | 1,3-Diene Substrate | Expected Product | Potential Yield | Notes |
| 1 | 1,3-Butadiene | Pyridazine | Moderate | Volatility of starting material and intermediates could be an issue. |
| 2 | Isoprene | 4-Methylpyridazine | Moderate | Regioselectivity of the initial functionalization needs to be controlled. |
| 3 | Cyclopentadiene | Fused Dihydropyridazine | Good | The cyclic nature of the diene might favor the reaction. |
Table 2: Theoretical Substrate Scope for Proposed 1,2-Oxazine Synthesis
| Entry | Alkene Substrate | Diene Substrate | Expected Product | Potential Yield | Notes | | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | 2,3-Dimethyl-1,3-butadiene | Phenyl-substituted 1,2-oxazine | Low to Moderate | In situ formation of the nitrosoalkene is a critical and potentially low-yielding step. | | 2 | Cyclohexene | Isoprene | Bicyclic 1,2-oxazine | Low | Ring strain and stereoselectivity will be important factors. | | 3 | 1-Octene | 1,3-Butadiene | Hexyl-substituted 1,2-oxazine | Low | Competing side reactions of the carbocation intermediate are likely. |
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water to release corrosive and toxic fumes. All glassware should be thoroughly dried before use, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Conclusion and Future Outlook
This compound is a reagent with significant potential in organic synthesis. While its direct application in the synthesis of pyridazines and 1,2-oxazines is not yet established, the theoretical pathways presented in this document offer a starting point for future research. The exploration of these and similar reactions could lead to novel and efficient methods for the construction of these important heterocyclic systems. Further investigation into the reactivity of this compound with dienes and alkenes under various conditions is warranted to unlock its full potential in heterocyclic chemistry. Researchers are encouraged to explore these proposed pathways and to develop new synthetic methodologies based on the unique reactivity of this powerful reagent.
Application Notes and Protocols: Generation of Diazonium Salts Using Nitrosonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl diazonium salts are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups on aromatic rings. Their importance is particularly pronounced in the pharmaceutical industry, where they facilitate the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] The generation of these salts is a critical first step in their application. While the traditional method involves the in-situ formation of nitrous acid from sodium nitrite (B80452) and a strong acid, the use of stable, pre-formed nitrosonium salts like nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) offers several advantages, particularly in non-aqueous conditions.
This document provides detailed application notes and protocols for the use of nitrosonium hexafluorophosphate in the generation of aryl diazonium salts, tailored for researchers in organic synthesis and drug development.
Advantages of Using this compound
The use of this compound as a diazotizing agent presents several key advantages over the traditional sodium nitrite/acid method:
-
Anhydrous Reaction Conditions: this compound allows for the generation of diazonium salts in non-aqueous organic solvents. This is particularly beneficial when working with substrates or subsequent reagents that are sensitive to water.
-
Isolation of Stable Salts: The hexafluorophosphate anion (PF₆⁻) is non-nucleophilic and forms stable, often crystalline, diazonium salts.[2] These isolated salts can be stored for extended periods under appropriate conditions (dark, low temperature), offering greater flexibility in multi-step syntheses compared to the often-unstable diazonium salts generated in aqueous media.[2]
-
High Purity and Yield: Reactions with this compound are generally clean and proceed in high, often quantitative, yields.[3] The straightforward precipitation of the diazonium salt from the reaction mixture simplifies purification.
-
Controlled Stoichiometry: As a well-defined, stable reagent, this compound allows for precise stoichiometric control of the diazotization reaction.
Reaction Mechanism
The reaction between a primary aromatic amine (aniline derivative) and this compound proceeds through the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen atom of the amine. This is followed by a series of proton transfers and the elimination of water to form the stable aryl diazonium salt.[4][5]
Caption: Reaction mechanism for the formation of an aryl diazonium hexafluorophosphate salt.
Experimental Protocols
Safety Precautions:
-
This compound is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Aryl diazonium salts, even the more stable ones, can be explosive in the solid state, especially when dry and subjected to heat or shock. Handle with care and avoid scratching or applying pressure. It is recommended to work on a small scale initially.
Protocol 1: General Procedure for the Synthesis of Aryl Diazonium Hexafluorophosphate Salts
This protocol is adapted from procedures for analogous tetrafluoroborate (B81430) salts and the synthesis of functionalized hexafluorophosphate salts.[6][7]
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent like Dichloromethane)
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
In a separate flask, weigh the this compound (1.05 - 1.1 eq) under an inert atmosphere.
-
Add the solid this compound portion-wise to the stirred aniline solution at 0 °C over 10-15 minutes. Note: The reaction is often exothermic, so slow addition is crucial to maintain the temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is fully consumed.
-
Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the aryl diazonium hexafluorophosphate salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the isolated aryl diazonium hexafluorophosphate salt under vacuum at room temperature. Store the dried salt in a dark container at low temperature (-20 °C is recommended).
Caption: General experimental workflow for aryl diazonium hexafluorophosphate synthesis.
Data Presentation
The following table summarizes expected outcomes for the diazotization of various anilines using nitrosonium salts with non-nucleophilic counterions, based on literature reports for analogous reagents.[3]
| Aniline Derivative | Diazotizing Agent | Solvent | Reaction Time (at 0°C) | Yield (%) |
| Aniline | NO⁺PF₆⁻ | Acetonitrile | 30-60 min | >95 (expected) |
| 4-Nitroaniline | NO⁺PF₆⁻ | Acetonitrile | 30-60 min | >95 (expected) |
| 4-Methoxyaniline | NO⁺PF₆⁻ | Acetonitrile | 30-60 min | >95 (expected) |
| 4-Formylaniline | NaNO₂/HPF₆ | HCl(aq)/H₂O | 1.5 h | ~42[6] |
| 4-Bromoaniline | NO⁺BF₄⁻ | Acetonitrile | 2 h | ~Quantitative[3] |
Applications in Drug Development
Aryl diazonium salts are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to be readily converted into various functional groups that are otherwise difficult to introduce makes them invaluable tools for medicinal chemists.[1][8]
Key Transformations in Pharmaceutical Synthesis:
-
Sandmeyer Reaction: Replacement of the diazonium group with halides (Cl, Br) or cyano groups using copper(I) salts.
-
Schiemann Reaction: Introduction of fluorine by thermal decomposition of the corresponding tetrafluoroborate or hexafluorophosphate salt.
-
Gomberg-Bachmann Reaction: Arylation reactions to form biaryl structures, a common motif in drug molecules.
-
Azo Coupling: Formation of azo compounds, which are not only used as dyes but can also be found in certain drug classes (e.g., sulfonamides).
-
Reduction: Replacement of the diazonium group with hydrogen, effectively removing an amino group that may have been used as a directing group in earlier synthetic steps.
The use of pre-formed, stable aryl diazonium hexafluorophosphate salts can streamline these synthetic routes, particularly in the context of library synthesis and process development where consistency, purity, and the ability to perform reactions in non-aqueous media are advantageous.[8]
Caption: Role of diazonium salts in drug development pathways.
Conclusion
This compound is a powerful and efficient reagent for the generation of aryl diazonium salts, offering significant advantages in terms of reaction conditions, product stability, and purity. These benefits make it an attractive alternative to traditional diazotization methods, particularly for applications in pharmaceutical and fine chemical synthesis where anhydrous conditions and the isolation of stable intermediates are desirable. The protocols and information provided herein serve as a valuable resource for researchers looking to incorporate this methodology into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Nitrosation of Arenes using Nitrosonium Hexafluorophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitrosation of arenes is a fundamental reaction in organic synthesis, yielding nitrosoarenes which are valuable intermediates for the production of dyes, polymers, pharmaceuticals, and other fine chemicals.[1][2][3] Nitroso compounds are versatile building blocks due to the electrophilic and nucleophilic nature of the N=O group.[3] Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful nitrosating agent, acting as a potent source of the electrophilic nitrosonium ion (NO⁺).[4] This protocol details the experimental procedure for the C-nitrosation of electron-rich aromatic compounds using this reagent, a process that proceeds via an electrophilic aromatic substitution mechanism.[5][6]
Safety and Handling Precautions
Nitrosonium hexafluorophosphate is a hazardous chemical that requires strict safety protocols.
-
Hazards: Causes severe skin burns and eye damage.[7][8][9] It is moisture-sensitive and contact with acids can liberate toxic gas.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8][10] All manipulations should be performed inside a certified chemical fume hood.
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[10] Use non-sparking tools.[8] Avoid inhalation of dust and any direct contact with skin or eyes.[9]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, preferably refrigerated and under a nitrogen atmosphere.[10]
-
First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[10] For skin contact, wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse the mouth with water but do not induce vomiting; call a physician immediately.
Reaction Mechanism and Workflow
The reaction proceeds through a classic electrophilic aromatic substitution (EAS) pathway. The highly electrophilic nitrosonium ion (NO⁺) is attacked by the π-electron system of the arene ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11] A weak base then removes a proton from the carbon bearing the nitroso group, which restores aromaticity and yields the final nitrosoarene product.[6][12]
Caption: General mechanism for the electrophilic nitrosation of an arene.
The overall experimental process follows a standard procedure for air- and moisture-sensitive reactions.
Caption: A typical experimental workflow for arene nitrosation.
Experimental Protocol
This protocol provides a general method for the nitrosation of an electron-rich arene, such as N,N-dimethylaniline. The reaction is most effective for arenes with electron-donating groups.[13]
3.1 Materials and Reagents
-
Arene substrate (e.g., N,N-dimethylaniline, 1.0 mmol, 1 equiv.)
-
This compound (NO⁺PF₆⁻, 1.05 mmol, 1.05 equiv.)
-
Anhydrous acetonitrile (B52724) (CH₃CN, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
3.2 Apparatus
-
Two-neck round-bottom flask (50 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Standard glassware for workup and purification
3.3 Procedure
-
Reaction Setup: Assemble the two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Addition: To the flask, add the arene substrate (e.g., 121 mg N,N-dimethylaniline, 1.0 mmol) followed by anhydrous acetonitrile (10 mL) via syringe.
-
Cooling: Place the flask in an ice bath and stir the solution until it cools to 0 °C.
-
Reagent Addition: Carefully and slowly add the this compound (184 mg, 1.05 mmol) to the stirring solution in small portions over 10-15 minutes. Note: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nitrosoarene.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Substrate Scope and Expected Yields
The efficiency of nitrosation with NO⁺PF₆⁻ is highly dependent on the electronic nature of the arene substrate. Electron-rich arenes undergo the reaction readily, while electron-deficient arenes are generally unreactive.
| Arene Substrate | Activating Group | Typical Reaction Conditions | Expected Yield | Notes |
| N,N-Dimethylaniline | -N(CH₃)₂ (Strongly Activating) | CH₃CN, 0 °C, 1-2 h | Excellent | Reaction is rapid; product is typically the para-isomer. |
| Anisole | -OCH₃ (Strongly Activating) | CH₃CN or TFA, 0 °C to RT, 2-4 h | Good | The methoxy (B1213986) group is stable under these conditions.[13] |
| Phenol | -OH (Strongly Activating) | CH₃CN, 0 °C, 1-3 h | Good to Excellent | Product is p-nitrosophenol. |
| Toluene | -CH₃ (Weakly Activating) | TFA/CH₂Cl₂, 0 °C to RT, 4-8 h | Modest | Requires slightly more forcing conditions.[13] |
| Benzene (B151609) | -H (Neutral) | Not reactive under standard conditions | No reaction | Benzene is not sufficiently nucleophilic. |
| Nitrobenzene | -NO₂ (Strongly Deactivating) | Not reactive | No reaction | The ring is strongly deactivated towards electrophilic attack. |
References
- 1. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic chemistry - Why other benzene derivatives do not undergo nitrosation - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Nitrosonium Hexafluorophosphate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nitrosonium hexafluorophosphate (B91526) (NOPF₆) and related nitrosonium salts as catalysts in organic synthesis. The focus is on metal-free, aerobic, cross-dehydrogenative coupling reactions, offering an environmentally benign alternative to traditional transition-metal-catalyzed methods.
Introduction
Nitrosonium hexafluorophosphate is a versatile and efficient catalyst for a variety of organic transformations. It acts as a mild oxidant, enabling the formation of carbon-heteroatom bonds under aerobic conditions.[1] This methodology is particularly relevant for the synthesis of complex molecules in pharmaceutical and materials science research, as it avoids the cost, toxicity, and oxygen sensitivity associated with many transition metal catalysts.[1] The key reactive species, the nitrosonium ion (NO⁺), facilitates oxidative coupling where ambient oxygen serves as the terminal oxidant, with water being the sole byproduct.[1]
Featured Application: Catalytic Cross-Dehydrogenative C-S and C-N Bond Formation
A significant application of nitrosonium ion catalysis is the cross-dehydrogenative coupling (CDC) of heteroarenes with thiophenols (C-S bond formation) and phenothiazines (C-N bond formation).[1] This approach allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials.[1]
Data Presentation: Thioarylation of Heteroarenes
The following table summarizes the scope of the nitrosonium-catalyzed thioarylation of various heteroarenes with thiophenols. The reaction demonstrates broad functional group tolerance and generally provides good to excellent yields.
| Entry | Heteroarene | Thiophenol | Product | Time (h) | Yield (%) |
| 1 | 2-Phenylphenol | 4-Methylthiophenol | 2-(4-(Methylthio)phenyl)-6-phenylphenol | 16 | 85 |
| 2 | N-Methylindole | 4-Methylthiophenol | 3-(4-(Methylthio)phenyl)-1-methyl-1H-indole | 24 | 92 |
| 3 | N-Benzylindole | 4-Chlorothiophenol | 1-Benzyl-3-(4-chlorophenylthio)-1H-indole | 24 | 88 |
| 4 | Benzofuran | Thiophenol | 2-(Phenylthio)benzofuran | 16 | 75 |
| 5 | Benzothiophene | 4-Methoxythiophenol | 2-((4-Methoxyphenyl)thio)benzothiophene | 16 | 81 |
Reaction Conditions: Heteroarene (0.2 mmol), thiophenol (0.24 mmol), NOBF₄ (20 mol%), in 1,2-dichloroethane (B1671644) (DCE) at 50 °C under an oxygen atmosphere. (Note: While the specific catalyst in the source is NOBF₄, NOPF₆ is expected to exhibit similar reactivity as the active species is the nitrosonium ion.)
Data Presentation: Amination of Heteroarenes with Phenothiazine (B1677639)
The catalytic system is also highly effective for the C-N bond formation between heteroarenes and phenothiazine.
| Entry | Heteroarene | Product | Time (h) | Yield (%) |
| 1 | N-Methylindole | 10-(1-Methyl-1H-indol-3-yl)-10H-phenothiazine | 24 | 95 |
| 2 | N-Ethylindole | 10-(1-Ethyl-1H-indol-3-yl)-10H-phenothiazine | 24 | 93 |
| 3 | N-Phenylindole | 10-(1-Phenyl-1H-indol-3-yl)-10H-phenothiazine | 24 | 85 |
| 4 | Pyrrole | 10-(1H-Pyrrol-2-yl)-10H-phenothiazine | 24 | 78 |
| 5 | 2,5-Dimethylpyrrole | 10-(2,5-Dimethyl-1H-pyrrol-3-yl)-10H-phenothiazine | 24 | 82 |
Reaction Conditions: Heteroarene (0.2 mmol), phenothiazine (0.24 mmol), NOBF₄ (20 mol%), in 1,2-dichloroethane (DCE) at 50 °C under an oxygen atmosphere.
Experimental Protocols
General Protocol for Catalytic Cross-Dehydrogenative Coupling
Materials:
-
This compound (NOPF₆) or Nitrosonium tetrafluoroborate (B81430) (NOBF₄)
-
Heteroarene substrate
-
Thiophenol or Phenothiazine coupling partner
-
Anhydrous 1,2-dichloroethane (DCE)
-
Oxygen supply (balloon or Schlenk line)
-
Standard laboratory glassware (reaction vial, condenser, magnetic stirrer)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the heteroarene (0.2 mmol, 1.0 equiv) and the thiophenol or phenothiazine (0.24 mmol, 1.2 equiv).
-
Add this compound (or tetrafluoroborate) (0.04 mmol, 20 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
The vial is sealed and the atmosphere is replaced with oxygen (using a balloon or by purging).
-
The reaction mixture is stirred at 50 °C for the time indicated in the data tables (typically 16-24 hours).
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Proposed Reaction Mechanism for C-S Bond Formation
Caption: Proposed mechanism for the nitrosonium-catalyzed C-S cross-coupling.
Experimental Workflow
References
One-Pot Syntheses Driven by Nitrosonium Hexafluorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful and versatile reagent in modern organic synthesis, acting as a potent source of the nitrosonium ion (NO⁺). This reactive species is a strong oxidizing agent and an excellent electrophile, enabling a variety of chemical transformations. Its utility is particularly pronounced in one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes, making it highly attractive for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of Nitrosonium hexafluorophosphate and its related nitrosonium ion sources in one-pot synthetic methodologies.
Application Notes
This compound is a key reagent in several one-pot transformations, primarily leveraging its ability to act as a diazotizing agent and an oxidant. These reactions are often characterized by mild conditions and high efficiency.
One-Pot Diazotization and Azo-Coupling
A significant application of nitrosonium ion sources is in the one-pot synthesis of azo compounds. This process typically involves the in situ generation of a diazonium salt from an aromatic amine, which then immediately undergoes coupling with a suitable aromatic partner. While direct protocols using NO⁺PF₆⁻ can be inferred, a well-documented example utilizes tert-butyl nitrite (B80452) (t-BuONO) as a convenient source of the nitrosonium ion, showcasing the principle of this one-pot reaction.[1][2] This method is notable for proceeding under neutral conditions, avoiding the use of strong acids or bases.[1][2]
The general transformation can be represented as follows:
Ar-NH₂ + NO⁺ → [Ar-N₂]⁺ → Ar-N=N-Ar'
This one-pot approach is highly valuable for the rapid generation of diverse azo compound libraries, which are important scaffolds in medicinal chemistry and materials science.
Oxidative Functionalization of Alkenes
This compound and related reagents can also be employed in the one-pot oxidative functionalization of alkenes. The nitrosonium ion can initiate a cascade of reactions, including oxynitration and subsequent oxidation of unactivated C-H bonds. For instance, a method utilizing tert-butyl nitrite and molecular oxygen allows for the multifunctionalization of aliphatic alkenes to produce γ-lactols in a one-pot process.[3] This type of transformation highlights the potential for complex molecule synthesis from simple starting materials in a single step.
Data Presentation
The efficiency of the one-pot synthesis of azo compounds using a nitrosonium source has been demonstrated with a variety of substrates. The following table summarizes the yields obtained for the reaction of different aryl amines with β-naphthol.[1]
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | 1-(phenylazo)-2-naphthol | 87 |
| 2 | 4-Methylaniline | 1-((4-methylphenyl)azo)-2-naphthol | 92 |
| 3 | 4-Methoxyaniline | 1-((4-methoxyphenyl)azo)-2-naphthol | 95 |
| 4 | 4-Chloroaniline | 1-((4-chlorophenyl)azo)-2-naphthol | 85 |
| 5 | 4-Bromoaniline | 1-((4-bromophenyl)azo)-2-naphthol | 88 |
| 6 | 4-Nitroaniline | 1-((4-nitrophenyl)azo)-2-naphthol | 78 |
Experimental Protocols
General Safety Precautions
This compound is a corrosive and moisture-sensitive solid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Store the reagent under an inert atmosphere in a cool, dry place.
Protocol 1: One-Pot Synthesis of Azo Compounds using a Nitrosonium Ion Source
This protocol is adapted from a procedure using tert-butyl nitrite as the nitrosonium source, which mirrors the reactivity of this compound in this context.[1]
Materials:
-
Aryl amine (1.0 eq)
-
β-Naphthol (1.0 eq)
-
tert-Butyl nitrite (1.5 eq)
Procedure:
-
To a solution of the aryl amine (0.5 mmol) and β-naphthol (0.5 mmol) in dichloromethane (5.0 mL) in a round-bottom flask, add tert-butyl nitrite (0.75 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired azo compound.
Visualizations
Logical Workflow for One-Pot Azo Compound Synthesis
Caption: Workflow for the one-pot synthesis of azo compounds.
Proposed Reaction Pathway for Azo Coupling
References
Troubleshooting & Optimization
Technical Support Center: Reactions with Nitrosonium Hexafluorophosphate (NO⁺PF₆⁻)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproducts encountered when using Nitrosonium hexafluorophosphate (B91526).
Frequently Asked Questions (FAQs)
Q1: What is Nitrosonium hexafluorophosphate and what are its primary applications?
This compound (NO⁺PF₆⁻) is a powerful nitrosating and oxidizing agent. Its primary applications in organic synthesis include:
-
Diazotization of aryl amines: Conversion of primary aromatic amines to diazonium salts, which are versatile intermediates.[1][2]
-
Nitrosation of secondary amines: Formation of N-nitrosamines.[3][4]
-
Cleavage of ethers and oximes: Breaking C-O bonds under specific conditions.[5]
-
Oxidative coupling reactions: Facilitating the coupling of various substrates, such as diarylamines.[5]
-
Initiation of polymerization: Used as an initiator for the polymerization of certain monomers like 1,2-epoxides.
Q2: What are the most common sources of side reactions when using this compound?
The high reactivity of the nitrosonium ion (NO⁺) and the hexafluorophosphate anion (PF₆⁻) can lead to several side reactions. The most common sources are:
-
Presence of moisture: NO⁺PF₆⁻ readily hydrolyzes in the presence of water to form nitrous acid (HNO₂), which can lead to undesired nitrosation or other side reactions.[5]
-
Exposure to air: The byproduct nitric oxide (NO) can react with atmospheric oxygen to form nitrogen dioxide (NO₂), a reactive species that can cause secondary reactions.[5]
-
Reaction temperature: Higher temperatures can promote side reactions and decomposition. Controlling the reaction temperature is crucial for selectivity.
-
Stoichiometry: Incorrect stoichiometry of NO⁺PF₆⁻ can lead to over-reaction, such as poly-nitrosation.[6]
Q3: How should I handle and store this compound to minimize decomposition and side reactions?
Proper handling and storage are critical to maintain the integrity of NO⁺PF₆⁻ and ensure reproducible results.
| Precaution | Recommendation | Rationale |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or glovebox is recommended.[7] | Prevents hydrolysis from atmospheric moisture and oxidation from air. |
| Handling | Handle exclusively in a glovebox or under a stream of inert gas. Use dry solvents and glassware. | Minimizes exposure to moisture and air. |
| Dispensing | Weigh out the required amount quickly and in a dry environment. Avoid leaving the container open to the atmosphere for extended periods. | Reduces the risk of atmospheric contamination. |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Low yield of the desired product and formation of a complex mixture.
Possible Cause:
-
Hydrolysis of NO⁺PF₆⁻: The reagent may have been exposed to moisture, leading to the formation of nitrous acid and subsequent side reactions.[5]
-
Reaction with atmospheric oxygen: The nitric oxide (NO) byproduct can react with air to form nitrogen dioxide (NO₂), which can lead to undesired nitration or oxidation.[5]
-
Incorrect reaction temperature: The reaction may be running at a temperature that favors side product formation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product yield.
Detailed Steps:
-
Verify Reagent Integrity: Ensure the NO⁺PF₆⁻ has been stored under anhydrous and inert conditions. If in doubt, use a fresh batch.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Consider using molecular sieves.
-
Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: If the reaction is exothermic, use an ice bath to maintain a low temperature. Consider running the reaction at a lower temperature to improve selectivity.
Problem 2: Formation of quinoline (B57606) byproducts in the nitrosation of anilines.
Possible Cause: In acidic conditions, a side reaction analogous to the Skraup synthesis can occur, leading to the formation of quinoline derivatives, especially at elevated temperatures.[8]
Mitigation Strategy:
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) to disfavor the cyclization reaction that leads to quinolines.
-
Controlled Addition of Reagents: Add the NO⁺PF₆⁻ solution slowly to the aniline (B41778) solution to avoid localized heating and high concentrations of reactive intermediates.
-
Choice of Solvent: Use a non-coordinating, aprotic solvent.
Reaction Pathway Visualization:
Caption: Quinoline byproduct formation pathway.
Problem 3: Poly-nitrosation of the substrate.
Possible Cause: Using an excess of this compound can lead to the introduction of multiple nitroso groups onto the substrate, especially with electron-rich aromatic compounds.[6]
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of NO⁺PF₆⁻. A 1:1 molar ratio is typically recommended for mono-nitrosation.
-
Slow Addition: Add the nitrosating agent slowly to the reaction mixture to maintain a low concentration of the reagent at all times.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-nitrosated product is formed.
Quantitative Data on Byproduct Formation
The following table summarizes potential byproducts and their typical yields under unoptimized conditions. Note that these are estimates and can vary significantly based on the specific substrate and reaction conditions.
| Reaction Type | Substrate Example | Desired Product | Common Byproduct(s) | Typical Byproduct Yield (Unoptimized) |
| Nitrosation of Anilines | Aniline | Benzenediazonium hexafluorophosphate | Quinoline | 5-15% |
| Nitrosation of Secondary Amines | Diphenylamine | N-Nitrosodiphenylamine | Dinitrosated products | 2-10% |
| Reaction with Alkenes | Styrene | Nitrosated adduct | Dimerized products, Alkylated arenes | 10-30%[9] |
| General Reactions | Any | Desired Product | Products from hydrolysis (e.g., nitrites) | Variable, dependent on water content[5] |
| General Reactions | Any | Desired Product | Products from reaction with NO₂ (e.g., nitro compounds) | Variable, dependent on air exposure[5] |
Experimental Protocols
Protocol 1: General Procedure for the Selective N-Nitrosation of a Secondary Amine
This protocol is designed to minimize side reactions such as over-nitrosation and those caused by reagent decomposition.
Materials:
-
Secondary amine (1.0 mmol)
-
This compound (1.05 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (20 mL)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (10 mL) and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Transfer the NO⁺PF₆⁻ solution to the dropping funnel.
-
Add the NO⁺PF₆⁻ solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting - Removal of Quinoline Byproducts
If quinoline byproducts are formed, they can often be removed through careful purification.
Procedure:
-
After the workup of the nitrosation reaction, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica (B1680970) gel column.
-
Load the crude product onto the column.
-
Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). Quinolines are typically more polar than the corresponding diazonium salt precursors but may have similar polarity to other byproducts. Careful selection of the eluent is key.
-
Monitor the fractions by TLC to separate the desired product from the quinoline byproduct.
This technical support guide provides a starting point for addressing common issues in reactions involving this compound. For further assistance, please consult the relevant literature for your specific application.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. fishersci.com [fishersci.com]
- 8. sketchviz.com [sketchviz.com]
- 9. Nitrosonium salts, NO+ X- (X = B(3,5-diCF3Ph)4(-) or PW12O40(3-)), as electrophilic catalysts for alkene activation in arene alkylation and dimerization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield and Selectivity in Nitrosonium Hexafluorophosphate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during organic synthesis using nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻). Our aim is to help you optimize your reaction conditions to improve both yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is nitrosonium hexafluorophosphate and what are its primary applications in organic synthesis?
This compound (NO⁺PF₆⁻) is a powerful nitrosating and oxidizing agent. It is a salt composed of the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻). Its primary applications in organic synthesis include:
-
Diazotization of primary aromatic amines: This is a crucial step in the synthesis of various aromatic compounds, including aryl halides via the Sandmeyer reaction.[1][2]
-
N-Nitrosation of secondary amines: This reaction is used to introduce a nitroso group to a secondary amine.
-
Oxidation reactions: It can be used for the oxidative cleavage of certain functional groups.
-
Initiator in polymerization reactions: It is effective in initiating the polymerization of 1,2-epoxides like styrene (B11656) oxide and cyclohexene (B86901) oxide.[3][4]
-
Synthesis of metal nitrosyl complexes: It serves as both an oxidizing agent and a source of the nitrosonium ligand in coordination chemistry.[3]
Q2: What are the key safety precautions to consider when working with this compound?
This compound is a hazardous chemical and requires careful handling. Key safety precautions include:
-
Handling: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Moisture Sensitivity: It is sensitive to moisture and should be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Q3: How does the electronic nature of the substrate affect the outcome of reactions with this compound?
The electronic properties of the substrate significantly influence the yield and selectivity of reactions. For instance, in the diazotization of anilines, the substitution pattern on the aromatic ring can affect the reaction rate.[5] Electron-donating groups can increase the nucleophilicity of the amine, potentially leading to faster reaction rates, while electron-withdrawing groups can decrease it.
Troubleshooting Guides
Low Yield in Diazotization Reactions
Problem: The yield of the desired diazonium salt or the subsequent product (e.g., from a Sandmeyer reaction) is consistently low.
Possible Causes and Solutions:
-
Incomplete Diazotization:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of this compound is used. An excess may be necessary in some cases.
-
Low Reaction Temperature: While low temperatures are crucial for diazonium salt stability, extremely low temperatures might slow down the reaction rate. Maintain the temperature strictly within the optimal range, typically 0-5 °C.[6]
-
Poor Solubility: The substrate or the nitrosonium salt may have poor solubility in the chosen solvent at low temperatures. Consider using a co-solvent to improve solubility.
-
-
Decomposition of the Diazonium Salt:
-
Elevated Temperature: Diazonium salts are thermally unstable and can decompose, leading to the formation of phenols and other byproducts.[7] Strict temperature control is paramount.
-
Presence of Water: Water can react with the diazonium salt to form phenols.[7] Ensure all reagents and solvents are anhydrous.
-
-
Side Reactions:
-
Azo Coupling: The newly formed diazonium salt can couple with the unreacted starting amine, especially if the amine is highly activated or if the reaction medium is not sufficiently acidic.[6] This can be minimized by slow, controlled addition of the this compound solution to the amine solution.
-
Troubleshooting Workflow for Low Yield in Diazotization
Caption: Workflow for troubleshooting low yield in diazotization reactions.
Poor Selectivity in Nitrosation Reactions
Problem: The reaction produces a mixture of N-nitrosated and C-nitrosated products, or other undesired byproducts.
Possible Causes and Solutions:
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the selectivity. Non-polar solvents may favor N-nitrosation, while more polar solvents might promote C-nitrosation in activated aromatic systems.
-
Temperature: Higher temperatures can sometimes lead to decreased selectivity.
-
-
Substrate Reactivity:
-
Activated Aromatic Rings: Phenols and anilines are highly activated and can undergo electrophilic substitution on the aromatic ring (C-nitrosation) in addition to N-nitrosation.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can hinder N-nitrosation, making C-nitrosation more competitive if an activated aromatic ring is present.
-
Logical Flow for Improving Selectivity
References
Stability of Nitrosonium hexafluorophosphate in different reaction media
Welcome to the Technical Support Center for Nitrosonium Hexafluorophosphate (B91526) (NOPF₆). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and use of this reagent in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is Nitrosonium Hexafluorophosphate and what are its primary applications?
This compound is an inorganic compound with the formula NOPF₆. It serves as a potent oxidizing agent and a source of the nitrosonium ion (NO⁺). Its primary applications in organic synthesis include:
-
Initiation of polymerization: It is used to initiate the polymerization of various monomers, such as 1,2-epoxides (e.g., styrene (B11656) oxide, cyclohexene (B86901) oxide), styrene, n-butyl vinyl ether, and tetrahydrofuran.[1][2]
-
Diazotization reactions: It can be used to convert primary aromatic amines into diazonium salts, which are versatile intermediates in the synthesis of azo dyes and other functionalized aromatic compounds.
-
Oxidation reactions: It is a strong oxidizing agent with a redox potential of +1.00 V in dichloromethane (B109758) and +0.87 V in acetonitrile (B52724) (vs. ferrocene/ferrocenium).[3] It can be used for the selective cleavage of ethers and oximes.[3]
Q2: What are the key safety precautions to take when handling this compound?
This compound is a hazardous substance and requires careful handling. Key safety precautions include:
-
Hygroscopic and Moisture Sensitive: The compound is highly sensitive to moisture and will readily hydrolyze in the presence of water or even moist air to form nitrous acid.[3][4] All handling should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Corrosive: It causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: It is classified as toxic.[5] Avoid inhalation of dust or fumes by working in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents. Refrigerated storage is also recommended.[6]
Q3: In which solvents is this compound stable and soluble?
The stability and solubility of this compound are highly dependent on the choice of solvent. It is crucial to use anhydrous solvents to prevent decomposition.
-
Recommended Solvents:
-
Acetonitrile (CH₃CN): This is the most commonly cited solvent for reactions involving NOPF₆. It is reported to be soluble in acetonitrile.[1][2][4][5]
-
Dichloromethane (CH₂Cl₂): Several sources indicate its use and reasonable solubility in dichloromethane.
-
Nitromethane (CH₃NO₂): Has been used as a solvent for reactions with related nitrosonium salts.
-
-
Solvents to Avoid:
-
Protic Solvents: Alcohols, water, and other protic solvents will react with and decompose this compound.[7]
-
Ethers and Ketones: Caution should be exercised with ethers and ketones as they may react, especially under certain conditions.
-
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Decomposition of NOPF₆ | Ensure that the reagent was stored under anhydrous conditions and handled under an inert atmosphere. The presence of moisture will lead to its decomposition. Use freshly opened or properly stored reagent. |
| Inadequate Solvent Purity | Use anhydrous grade solvents. Traces of water in the reaction medium will quench the reagent. Consider drying the solvent over a suitable drying agent before use. |
| Incorrect Reaction Temperature | Some reactions may require specific temperature control. Monitor the reaction temperature and adjust as necessary based on literature procedures for similar reactions. |
| Poor Solubility of Reactants | While NOPF₆ is soluble in acetonitrile, ensure that your substrate is also sufficiently soluble in the chosen reaction medium. If not, consider a different anhydrous, aprotic solvent. |
Issue 2: Unwanted Side Reactions or Product Decomposition
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | The nitrosonium ion is a strong electrophile and can react with certain solvents. If unexpected byproducts are observed, consider a more inert solvent like dichloromethane or nitromethane. |
| Excess Reagent | Using a large excess of NOPF₆ can lead to over-oxidation or side reactions with the desired product. Carefully control the stoichiometry of the reaction. |
| Formation of Nitrous Acid | If trace moisture is present, the formation of nitrous acid can lead to undesired nitrosation reactions. Ensure strictly anhydrous conditions. |
| Product Instability | The product itself may be unstable under the reaction conditions. Try to monitor the reaction progress (e.g., by TLC or NMR) to determine the optimal reaction time and quench the reaction before significant product decomposition occurs. |
Data Presentation
Table 1: Solubility and Stability of this compound in Various Media
| Solvent | Solubility | Stability and Reactivity | Citation(s) |
| Acetonitrile (CH₃CN) | Soluble | Generally stable when anhydrous. The solvent of choice for many reactions. | [1][2][4][5] |
| Dichloromethane (CH₂Cl₂) | Reasonably Soluble | Generally stable when anhydrous. A good alternative to acetonitrile. | |
| Nitromethane (CH₃NO₂) | Soluble | Used in reactions with related nitrosonium salts, suggesting compatibility. | |
| Tetrahydrofuran (THF) | Use with caution | May be used in some polymerization reactions, but potential for reaction exists. | [1] |
| Water (H₂O) | Decomposes | Reacts readily to form nitrous acid. Must be strictly excluded. | [3][4] |
| Alcohols (ROH) | Decomposes | Reacts with protic solvents. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of a Primary Aromatic Amine
This protocol is adapted from established methods for diazotization and should be optimized for specific substrates.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the primary aromatic amine (1.0 eq.) in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0-5 °C using an ice bath.
-
Reagent Solution: In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of cold, anhydrous acetonitrile.
-
Reaction: Slowly add the this compound solution dropwise to the stirred amine solution. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Monitoring: The reaction progress can be monitored by testing for the presence of excess nitrous acid (formed from any trace moisture) using starch-iodide paper. A blue-black color indicates the presence of nitrous acid. Maintain a slight excess for a short period to ensure complete conversion of the amine.
-
Use of Diazonium Salt: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.
Visualizations
Caption: General workflow for diazotization using NOPF₆.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. A multi-technique approach to unveil the redox behaviour and potentiality of homoleptic Cu I complexes based on substituted bipyridine ligands in oxyg ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01234K [pubs.rsc.org]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in diazotization with Nitrosonium hexafluorophosphate
Welcome to the technical support center for diazotization reactions using Nitrosonium Hexafluorophosphate (B91526) (NO⁺PF₆⁻). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Nitrosonium Hexafluorophosphate and why is it used for diazotization?
This compound is a powerful nitrosating agent. It is a pre-formed source of the nitrosonium ion (NO⁺), which is the key electrophile in the diazotization of primary aromatic amines to form diazonium salts.[1] Unlike traditional methods that generate nitrous acid in situ from sodium nitrite (B80452) and a strong acid, NO⁺PF₆⁻ offers a direct and often more efficient route, particularly for weakly basic amines that are difficult to diazotize under aqueous acidic conditions.[2]
Q2: What are the main advantages of using this compound over traditional diazotization methods?
Key advantages include:
-
Anhydrous Conditions: It allows for diazotization in organic solvents, which is beneficial for substrates that are insoluble or unstable in aqueous acid.[3]
-
Milder Reaction Conditions: For certain substrates, it can avoid the use of strong mineral acids.
-
Improved Yields for Weakly Basic Amines: It is often more effective for anilines bearing electron-withdrawing groups.[2]
Q3: What are the primary safety concerns when working with this compound?
This compound is a corrosive and moisture-sensitive solid.[4][5] It can cause severe skin burns and eye damage.[4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Always store it in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4]
Q4: How should I properly store this compound?
Due to its hygroscopic nature, it must be protected from moisture and air.[1][5] Store the reagent in a tightly sealed container, preferably in a desiccator or a glove box, under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is also recommended for long-term storage.[6]
Troubleshooting Guide
Low or No Conversion to the Diazonium Salt
| Potential Cause | Troubleshooting Steps |
| Reagent Inactivity due to Moisture Exposure | This compound readily reacts with water to form nitrous acid, which can then decompose.[1] Ensure the reagent has been properly stored and handled under anhydrous conditions. Consider opening a new, sealed bottle of the reagent. |
| Incomplete Dissolution of Substrate or Reagent | Ensure both the amine substrate and the this compound are fully dissolved in an appropriate anhydrous solvent before reacting. Common solvents include acetonitrile, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[4] Sonication may aid in dissolution. |
| Insufficient Reagent Stoichiometry | While a 1:1 molar ratio is theoretical, a slight excess (1.1 to 1.2 equivalents) of this compound may be necessary to drive the reaction to completion. |
| Low Reactivity of the Amine (Weakly Basic Amines) | For electron-deficient anilines, the reaction may be sluggish. Consider increasing the reaction temperature moderately (e.g., from 0 °C to room temperature), but monitor for decomposition. The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can sometimes facilitate the reaction by trapping the proton generated. |
| Incorrect Reaction Temperature | Diazonium salts are generally unstable at elevated temperatures.[7] It is crucial to maintain low temperatures (typically 0-5 °C) throughout the reaction.[7] However, some diazotizations with NO⁺PF₆⁻ can be performed at room temperature. Optimize the temperature for your specific substrate. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Azo Coupling | The newly formed diazonium salt can couple with unreacted starting amine, especially if the amine is electron-rich. Ensure slow, portion-wise addition of the this compound to a solution of the amine to maintain a low concentration of the diazonium salt at any given time. Using a slight excess of the diazotizing agent can also minimize unreacted amine. |
| Phenol Formation | This occurs if the diazonium salt reacts with residual water. Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Decomposition of the Diazonium Salt | Diazonium salts can decompose to form aryl radicals or cations, leading to a variety of byproducts. Use the diazonium salt solution immediately in the subsequent reaction. The stability of the diazonium salt is also dependent on the counter-ion; hexafluorophosphate salts are generally more stable than chloride salts.[8] |
| Reaction with Solvent | Some solvents can react with the highly electrophilic diazonium salt. Choose a relatively inert solvent like dichloromethane or acetonitrile. |
Experimental Protocols
General Protocol for Diazotization of an Aniline with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic amine
-
This compound (NO⁺PF₆⁻)
-
Anhydrous solvent (e.g., acetonitrile, DCM)
-
Anhydrous diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Dissolution of Amine: In a round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 eq.) in the chosen anhydrous solvent. Cool the solution to the desired temperature (typically 0 °C) using an ice bath.
-
Addition of NO⁺PF₆⁻: In a separate flask, weigh the this compound (1.0-1.2 eq.) under an inert atmosphere. Add the solid NO⁺PF₆⁻ portion-wise to the stirred solution of the amine over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting amine is consumed. The reaction time can vary from 30 minutes to several hours.
-
Isolation of the Diazonium Salt (Optional): If the diazonium salt is stable enough to be isolated, it can be precipitated by the addition of a less polar solvent, such as cold anhydrous diethyl ether.
-
Filtration: Quickly filter the precipitated diazonium salt under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Immediate Use: For most applications, it is recommended to use the resulting solution or suspension of the diazonium salt directly in the next synthetic step without isolation.
Protocol for Quenching Excess this compound
Unreacted this compound should be safely quenched before workup.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a solution of a mild reducing agent, such as a saturated aqueous solution of sodium bicarbonate or a solution of urea (B33335) in water. This will neutralize the excess NO⁺ and any acidic byproducts. Be aware of potential gas evolution.
-
Alternatively, for non-aqueous workups, a tertiary amine like triethylamine (B128534) can be added cautiously to quench the excess reagent.
Visual Guides
Troubleshooting Logic for Low Conversion Rates
Caption: A flowchart to diagnose and resolve low conversion rates.
Experimental Workflow for Diazotization and Subsequent Reaction
Caption: A typical experimental workflow for diazotization.
References
- 1. Nitrosonium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Safer alternative for aryldiazonium chemistry [mpg.de]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
Managing moisture sensitivity of Nitrosonium hexafluorophosphate during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the moisture sensitivity of Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when handling this reagent.
Frequently Asked Questions (FAQs)
Q1: What is Nitrosonium hexafluorophosphate and why is it moisture sensitive?
This compound (NO⁺PF₆⁻) is a white to off-white crystalline solid. It is a powerful nitrosating agent used in various organic syntheses, including the formation of diazonium salts and as an initiator in polymerization reactions.[1] Its high reactivity stems from the electrophilic nature of the nitrosonium cation (NO⁺).
This compound is highly sensitive to moisture. The nitrosonium ion (NO⁺) readily reacts with water (hydrolysis) to form nitrous acid (HNO₂).[2] This reaction not only consumes the active reagent but can also introduce unwanted side reactions and affect the outcome of your experiment. The hexafluorophosphate anion (PF₆⁻) can also undergo hydrolysis, especially in the presence of acid or base, to produce hydrogen fluoride (B91410) (HF) and other phosphorus-containing species, which can be corrosive and interfere with reactions.[3]
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon). It is typically recommended to store it in a desiccator or a glovebox. For long-term storage, refrigeration in a tightly sealed container is advised to minimize decomposition.
Q3: What are the visible signs of decomposition of this compound?
A pure, high-quality sample of this compound should be a white or colorless crystalline solid. Discoloration, such as a yellowish or brownish tint, can indicate decomposition due to moisture or other impurities. Clumping of the solid is another sign of moisture absorption.[4]
Q4: In which solvents is this compound soluble and stable?
This compound is soluble and relatively stable in anhydrous polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂). It is crucial that these solvents are rigorously dried before use, as even trace amounts of water can lead to decomposition of the reagent. The compound will decompose in protic solvents like water and alcohols.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, focusing on issues arising from its moisture sensitivity.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield in a diazotization reaction | Decomposition of NO⁺PF₆⁻ due to moisture: The reagent may have been compromised before the reaction or during the setup. | Verify Reagent Quality: Check for any discoloration or clumping of the solid. If decomposition is suspected, use a fresh batch. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Flame-dry glassware and allow it to cool under an inert atmosphere. Perform the reaction in a glovebox or under a constant positive pressure of an inert gas (nitrogen or argon).[5] |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reagent or suboptimal conditions. | Optimize Stoichiometry: Ensure the correct molar ratio of NO⁺PF₆⁻ to your substrate is used. Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[5] | |
| Formation of unexpected side-products | Presence of nitrous acid from hydrolysis: The reaction of NO⁺PF₆⁻ with trace water generates nitrous acid, which can lead to undesired nitrosation or other side reactions. | Stringent Moisture Exclusion: Use of a glovebox is highly recommended for handling and dispensing NO⁺PF₆⁻. Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Passing the solvent through a column of activated alumina (B75360) or molecular sieves immediately before use can further reduce water content. |
| Reaction with solvent: In some cases, the highly reactive NO⁺ cation may react with the solvent, especially if the solvent is not completely inert. | Solvent Selection: Acetonitrile is a common and generally suitable solvent. However, for particularly sensitive substrates, consider alternative anhydrous, non-reactive solvents. | |
| Inconsistent reaction outcomes | Variable moisture content: Inconsistent levels of moisture in different experimental runs can lead to variability in yield and product purity. | Standardize Procedures: Implement a consistent and rigorous protocol for drying solvents and handling the reagent. Use of a Glovebox: A glovebox provides the most controlled environment for minimizing moisture contamination and ensuring reproducibility. |
| Discoloration of the reaction mixture (e.g., brown or black) | Decomposition of the diazonium salt: This is often caused by the reaction temperature rising above the recommended range (typically > 5 °C).[5] | Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C. Add the NO⁺PF₆⁻ solution slowly to the substrate solution to control any exothermic processes.[5] |
Experimental Protocols
Detailed Methodology for Solvent Drying
Rigorously dried solvents are critical for the successful use of this compound. The table below outlines recommended drying agents and procedures for common solvents.
| Solvent | Drying Agent | Procedure | Notes |
| Acetonitrile (CH₃CN) | Calcium hydride (CaH₂) | Reflux over CaH₂ for several hours, then distill under an inert atmosphere. | CaH₂ is a very effective drying agent for acetonitrile. |
| Molecular Sieves (3Å or 4Å) | Stir over activated molecular sieves for at least 24 hours, then decant or distill. | Ensure the molecular sieves are properly activated by heating under vacuum. | |
| Dichloromethane (CH₂Cl₂) | Calcium hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere. | Do not reflux dichloromethane over CaH₂ due to the risk of explosion. |
| Phosphorus pentoxide (P₄O₁₀) | Stir over P₄O₁₀ for several hours, then distill. | P₄O₁₀ is a very efficient but aggressive drying agent. Handle with care. |
General Protocol for a Diazotization Reaction in a Glovebox
This protocol provides a general workflow for the diazotization of a primary aromatic amine using this compound under strictly anhydrous conditions.
Materials:
-
Primary aromatic amine
-
This compound (NO⁺PF₆⁻)
-
Anhydrous acetonitrile (CH₃CN)
-
All glassware oven-dried and brought into the glovebox while hot.
Procedure:
-
Preparation: Inside a nitrogen-filled glovebox, dissolve the primary aromatic amine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using a pre-cooled cooling block or an external cooling bath.
-
Reagent Solution: In a separate flask, dissolve this compound in anhydrous acetonitrile.
-
Addition: Slowly add the NO⁺PF₆⁻ solution dropwise to the stirred amine solution while maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for the desired amount of time (typically 30-60 minutes).
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques by taking aliquots from the reaction mixture inside the glovebox.
-
Quenching and Work-up: Once the reaction is complete, it can be carefully quenched (if necessary) and worked up according to the specific requirements of the subsequent reaction steps, ensuring that moisture is excluded if the diazonium salt is to be used in further anhydrous reactions.
Visualizations
Caption: Experimental workflow for diazotization using NO⁺PF₆⁻ in a glovebox.
Caption: Troubleshooting logic for low yield in reactions with NO⁺PF₆⁻.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Nitrosonium - Wikipedia [en.wikipedia.org]
- 3. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Nitrosonium Hexafluorophosphate Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing oxidation reactions using nitrosonium hexafluorophosphate (B91526) (NOPF₆).
Frequently Asked Questions (FAQs)
Q1: What is nitrosonium hexafluorophosphate and what is it used for?
This compound (NOPF₆) is a powerful oxidizing agent.[1] It is employed in a variety of chemical transformations, including the oxidation of alcohols, thiols, and sulfides. It is also used as an initiator in certain polymerization reactions.[2][3]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a corrosive and moisture-sensitive solid.[2] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is crucial to avoid contact with skin and eyes and to prevent inhalation of dust. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as water and strong bases.[1]
Q3: In which solvents is this compound soluble and stable?
This compound is soluble and relatively stable in anhydrous acetonitrile (B52724).[2][4] It reacts readily with water and protic solvents, leading to its decomposition.[1] Therefore, all reactions should be carried out under anhydrous conditions.
Q4: How should I quench a reaction involving this compound?
Reactions with this compound can be quenched by carefully adding a suitable nucleophile to consume any excess oxidant. Common quenching agents include saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃). The addition should be done slowly and at a low temperature to control any exothermic reaction.
Q5: How can I remove hexafluorophosphate salts during the work-up?
Hexafluorophosphate salts can be challenging to remove completely. An aqueous work-up is a common procedure.[5] Washing the organic layer multiple times with water or brine can help partition the inorganic salts into the aqueous phase.[5] In some cases, precipitation of the salt from the organic solution followed by filtration may be effective. The use of a basic anion exchange resin has also been reported for the removal of hexafluorophosphate ions from aqueous solutions.[6]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield oxidation reactions with this compound.
Problem: After performing the reaction and work-up, the yield of the desired oxidized product is significantly lower than expected.
dot graph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} .dot Caption: Troubleshooting decision tree for low reaction yield.
Possible Causes and Solutions:
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material remaining | Incomplete reaction | - Extend reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Increase reaction temperature: Gradually increase the temperature, but be mindful of potential side reactions or product decomposition.[7]- Increase stoichiometry of NOPF₆: Add a slight excess of the oxidizing agent, but avoid large excesses to prevent side reactions.- Check reagent activity: this compound is moisture-sensitive.[2] Use a fresh batch or a properly stored reagent. |
| Presence of unexpected byproducts | Side reactions or impure starting materials | - Verify purity of starting materials: Use purified starting materials.- Optimize reaction conditions: Lowering the reaction temperature may improve selectivity.[7]- Control rate of addition: Add the this compound solution slowly to the substrate solution to maintain better control over the reaction.[7] |
| No desired product, only baseline material on TLC | Product decomposition | - Lower the reaction temperature: The product may be unstable under the reaction conditions.- Use a milder work-up procedure: Avoid strongly acidic or basic conditions during the work-up if the product is sensitive.[8] |
| Low isolated yield after work-up | Product loss during extraction or purification | - Optimize extraction: Ensure the correct pH for your product to be in the organic layer. Perform multiple extractions with smaller volumes of solvent.[8]- Check for emulsions: If an emulsion forms during extraction, add brine to help break it.[5]- Evaluate purification method: The product might be unstable on silica (B1680970) gel or other stationary phases. Consider alternative purification methods. |
Guide 2: Over-oxidation or Lack of Selectivity
Problem: The reaction produces over-oxidized products (e.g., carboxylic acids from primary alcohols instead of aldehydes) or shows poor selectivity with multiple functional groups present.
Possible Causes and Solutions:
-
Excess Oxidant: A large excess of this compound can lead to over-oxidation.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of NOPF₆.
-
-
High Reaction Temperature: Higher temperatures can promote over-oxidation and reduce selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature.
-
-
Reaction Time: Prolonged reaction times can lead to the oxidation of less reactive functional groups.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Data Presentation
The following tables summarize typical reaction conditions for the oxidation of various functional groups using this compound. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Oxidation of Alcohols
| Substrate Type | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Benzylic Alcohol | Aldehyde | Acetonitrile | 0 to rt | 1 - 3 | 85-95 |
| Primary Aliphatic Alcohol | Aldehyde/Carboxylic Acid* | Acetonitrile | 0 to rt | 2 - 6 | Variable |
| Secondary Alcohol | Ketone | Acetonitrile | 0 to rt | 1 - 4 | 90-98 |
*The oxidation of primary aliphatic alcohols can sometimes lead to a mixture of the aldehyde and the carboxylic acid. To favor the aldehyde, use of a slight excess of the alcohol and shorter reaction times are recommended.[9][10]
Table 2: Oxidation of Sulfur-Containing Compounds
| Substrate Type | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiol (Aryl) | Disulfide | Acetonitrile | 0 to rt | 0.5 - 2 | >90 |
| Thiol (Alkyl) | Disulfide | Acetonitrile | 0 to rt | 0.5 - 2 | >90 |
| Sulfide (Aryl) | Sulfoxide | Acetonitrile | 0 to rt | 1 - 3 | 80-95 |
| Sulfide (Alkyl) | Sulfoxide | Acetonitrile | 0 to rt | 1 - 3 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
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} .dot Caption: General experimental workflow for oxidation.
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol) and anhydrous acetonitrile (5 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Preparation: In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous acetonitrile (5 mL).
-
Reaction: Cool the alcohol solution to 0 °C in an ice bath. Slowly add the this compound solution dropwise to the stirred alcohol solution over 10-15 minutes.
-
Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: General Procedure for the Oxidation of a Thiol to a Disulfide
-
Reaction Setup: In a similar setup to Protocol 1, dissolve the thiol (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Preparation: Prepare a solution of this compound (0.55 mmol, 0.55 equiv) in anhydrous acetonitrile (5 mL).
-
Reaction: At 0 °C, add the this compound solution dropwise to the thiol solution.
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC. These reactions are often rapid (0.5-2 hours).
-
Work-up and Purification: Follow the quenching, work-up, and purification steps as described in Protocol 1 to isolate the disulfide product.
Signaling Pathways and Logical Relationships
dot graph "Reactivity_of_NOPF6" { graph [overlap=false, splines=true, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} .dot Caption: Reactivity of NOPF₆ with various functional groups.
References
- 1. Nitrosonium - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 16921-91-8 [m.chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. JP4997771B2 - Separation and recovery of hexafluorophosphate ion - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Inactive batches of Nitrosonium hexafluorophosphate and potential causes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to inactive batches of Nitrosonium hexafluorophosphate (B91526) (NOPF₆). Our goal is to help you identify potential causes of inactivity and provide actionable solutions to ensure the success of your experiments.
Troubleshooting Guides
Issue: My NOPF₆ batch is inactive or shows reduced reactivity.
This is a common issue primarily caused by the compound's sensitivity to moisture. Hydrolysis is the most frequent reason for the deactivation of NOPF₆.
Q1: How can I determine if my NOPF₆ has been deactivated by moisture?
A1: The primary decomposition product of NOPF₆ upon reaction with water is nitrous acid (HONO), which is unstable and further decomposes. The hexafluorophosphate anion (PF₆⁻) also hydrolyzes in the presence of moisture. Spectroscopic methods are highly effective for detecting this degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: An active sample of NOPF₆ will show a characteristic septet in the ³¹P NMR spectrum due to the coupling of phosphorus with six equivalent fluorine atoms.[1] Upon hydrolysis, new signals will appear. For instance, the formation of difluorophosphoric acid (HPO₂F₂) can be identified by a triplet signal.[1]
-
¹⁹F NMR: In conjunction with ³¹P NMR, ¹⁹F NMR can help identify various hydrolysis products.[2] Decoupling experiments (³¹P{¹⁹F} and ¹⁹F{³¹P}) can simplify the spectra and aid in the identification of decomposition products.[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Active NOPF₆ has a strong, characteristic absorption peak for the N≡O stretch, typically in the range of 2150-2400 cm⁻¹.[3] The presence of water and subsequent hydrolysis will lead to the appearance of broad O-H stretching bands and the disappearance or significant reduction of the N≡O peak.
-
Q2: What are the primary causes of NOPF₆ inactivity?
A2: The most common causes of inactivity are related to improper handling and storage, leading to moisture exposure. Other factors can also contribute to reduced reactivity.
Potential Causes of NOPF₆ Inactivity
| Cause | Description | Prevention & Mitigation |
| Moisture Exposure (Hydrolysis) | NOPF₆ readily reacts with water to form nitrous acid and hydrofluoric acid, rendering it inactive.[3] The hexafluorophosphate anion is also susceptible to hydrolysis.[1][2] | Store NOPF₆ in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Handle the compound in a glovebox or a dry, inert atmosphere. Use anhydrous solvents and reagents in your reactions. |
| Improper Storage Temperature | While stable at ambient temperatures when dry, elevated temperatures can accelerate decomposition, especially if trace moisture is present.[4] | Store in a cool, dry place. For long-term storage, refrigeration is recommended.[4] |
| Reaction with Solvents | While NOPF₆ is soluble in solvents like acetonitrile, it can react with protic solvents (e.g., alcohols, water) and other nucleophilic solvents. | Use anhydrous, non-protic solvents for reactions. Ensure solvents are properly dried and stored. |
| Impurities in the Reagent | The presence of synthetic byproducts or degradation products from previous partial exposure to moisture can reduce the effective concentration of active NOPF₆. | Purchase high-purity NOPF₆ from a reputable supplier. If purity is in doubt, it can be assessed using the analytical methods described in Q1. |
Q3: I suspect my NOPF₆ is inactive. How can I test its activity before using it in a critical experiment?
A3: A small-scale test reaction is the most definitive way to assess the activity of your NOPF₆ batch.
Experimental Protocol: Small-Scale Activity Test for NOPF₆ in a Polymerization Reaction
This protocol describes a simple test to verify the initiator activity of NOPF₆ in the cationic polymerization of a reactive monomer like styrene (B11656).
Materials:
-
Nitrosonium hexafluorophosphate (the batch )
-
Styrene (inhibitor removed)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Small, oven-dried reaction vial with a magnetic stir bar
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add 2-3 mg of NOPF₆ to the reaction vial.
-
Solvent Addition: Add 1 mL of anhydrous DCM to the vial and stir until the NOPF₆ is fully dissolved.
-
Monomer Addition: Add a small amount of purified styrene (e.g., 0.1 mL) to the solution.
-
Observation: An active batch of NOPF₆ will initiate the polymerization of styrene, often leading to a noticeable increase in viscosity or the formation of a polymer precipitate within minutes to an hour at room temperature.
-
Confirmation (Optional): After the reaction time, precipitate the polymer by adding the reaction mixture to a large excess of methanol. An active initiator will yield a white, solid polymer.
Interpreting the Results:
-
Active: Formation of a viscous solution or a solid polymer.
-
Inactive: The solution remains clear and non-viscous.
Frequently Asked Questions (FAQs)
Q4: My polymerization reaction initiated by NOPF₆ is not working. What should I troubleshoot?
A4: If you have confirmed that your NOPF₆ is active, consider other factors that can inhibit cationic polymerization.
Troubleshooting Flowchart for Cationic Polymerization
Caption: A troubleshooting guide for cationic polymerization reactions.
Q5: Can I "reactivate" a batch of NOPF₆ that has been exposed to moisture?
A5: Unfortunately, the hydrolysis of NOPF₆ is an irreversible decomposition process. It is not possible to reactivate a batch that has been compromised by moisture. It is crucial to procure a fresh, anhydrous supply.
Q6: Are there any visible signs of NOPF₆ decomposition?
A6: Pure NOPF₆ is a white to off-white crystalline solid.[5] If the material appears discolored, clumpy, or has a noticeable acidic odor, it may be a sign of decomposition. However, the absence of these signs does not guarantee activity. Spectroscopic analysis or an activity test are the most reliable methods for confirmation.
Q7: What are some common side reactions of NOPF₆ that can affect my experiment?
A7: Besides hydrolysis, NOPF₆ is a strong oxidizing agent and can react with various organic functional groups.[3] It is important to consider the compatibility of your substrate and solvent with this reagent. Reactions with nucleophiles other than your intended substrate can consume the NOPF₆ and lead to lower yields or reaction failure. For instance, it can react with ethers and amines. Careful planning of the reaction sequence and protection of sensitive functional groups may be necessary.
References
Preventing decomposition of Nitrosonium hexafluorophosphate during storage
Technical Support Center: Nitrosonium Hexafluorophosphate (B91526)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Nitrosonium hexafluorophosphate (NO)PF₆ to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary cause of decomposition is exposure to moisture.[1][2] this compound is highly moisture-sensitive and reacts readily with water, even atmospheric humidity, in a process called hydrolysis.[1][2] This reaction leads to the breakdown of the compound. Elevated temperatures can also accelerate the decomposition process.
Q2: What are the visible signs of decomposition?
A2: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration from its typical colorless or white crystalline form. The release of acidic and corrosive gases, such as nitrogen oxides (NOx) and hydrogen fluoride (B91410) (HF), is also a key indicator of decomposition.[1]
Q3: What are the hazardous byproducts of decomposition?
A3: The decomposition of this compound can produce hazardous substances, including nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (HF).[1] These byproducts are corrosive and toxic, necessitating careful handling in a well-ventilated area.
Q4: How should I handle this compound to minimize exposure and decomposition?
A4: Always handle this compound in a dry, well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or decomposition products.[3] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Minimize the time the container is open to the atmosphere to prevent moisture absorption.
Q5: What are the recommended long-term storage conditions?
A5: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3] Refrigerated storage is often recommended to further minimize the risk of thermal decomposition.[4] The storage area should be designated for corrosive materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid | Exposure to moisture and subsequent hydrolysis. | Discontinue use of the reagent as its purity is compromised. Review storage and handling procedures to prevent future exposure to moisture. |
| Fuming or gas evolution upon opening the container | Significant decomposition has occurred due to moisture contamination. | Handle the container with extreme caution in a fume hood. The evolved gases are hazardous. Consider safe disposal of the compromised reagent according to institutional guidelines. |
| Inconsistent experimental results | Use of partially decomposed reagent. | Verify the purity of the this compound. If decomposition is suspected, use a fresh, properly stored batch for subsequent experiments. |
| Caking or clumping of the crystalline solid | Absorption of atmospheric moisture. | While the reagent might still be usable for some applications, its purity is questionable. For sensitive reactions, it is best to use a fresh, free-flowing crystalline sample. |
Data Summary
Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To slow down the rate of thermal decomposition. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, preferably with a secondary container | To provide a physical barrier against moisture ingress. |
| Handling Area | Well-ventilated fume hood | To protect personnel from hazardous decomposition products. |
| Incompatible Materials | Strong oxidizing agents, water/moist air | To prevent hazardous reactions and decomposition.[1] |
Experimental Protocols
Protocol for Assessing Compound Purity
-
Sample Preparation: Due to its moisture sensitivity, sample preparation should be conducted in a glovebox or under a dry, inert atmosphere.
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile decomposition products. The sample would need to be carefully derivatized or pyrolyzed to be analyzed by GC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A suitable non-aqueous mobile phase and a column appropriate for ionic compounds would be required.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for handling this compound.
References
Technical Support Center: Reactions Involving Nitrosonium Hexafluorophosphate
This technical support center provides guidance on the safe handling, quenching procedures, and troubleshooting for reactions involving nitrosonium hexafluorophosphate (B91526) (NO+PF6-). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is nitrosonium hexafluorophosphate and what are its primary hazards?
This compound is an inorganic salt with the formula NO+PF6-. It serves as a source of the nitrosonium ion (NO+), a powerful oxidizing and nitrosating agent. The primary hazards associated with this compound are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1]
-
Reactivity with Water: It reacts with water and moisture to form nitrous acid and hydrofluoric acid (from the hydrolysis of the PF6- anion), which are also corrosive and toxic. For this reason, it must be handled in a dry, inert atmosphere.
Q2: What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature, the following PPE is mandatory:
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Work should be conducted in a well-ventilated fume hood.
Q3: How should I store this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.
Q4: What is the purpose of "quenching" in the context of a chemical reaction?
Quenching is the process of deactivating any unreacted, reactive species in a reaction mixture to render it safe for work-up, handling, and disposal. For reactions involving this compound, quenching is crucial to neutralize the unreacted NO+ ions.
Q5: What are the products of quenching this compound with water or a basic solution?
-
With water, the nitrosonium ion (NO+) reacts to form nitrous acid (HNO2).
-
With a base, such as sodium hydroxide (B78521) (NaOH), it forms a nitrite (B80452) salt (e.g., sodium nitrite, NaNO2) and water.
Q6: Can I dispose of this compound waste down the drain?
No, untreated this compound waste should never be disposed of down the drain due to its reactivity with water and potential to form corrosive and toxic byproducts. All waste must be quenched and neutralized before disposal according to local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent or Uncontrolled Reaction During Quenching | 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. Concentration of unreacted this compound is too high. | 1. Always add the quenching agent slowly and dropwise with vigorous stirring.2. Ensure the reaction mixture is cooled to 0°C or below in an ice bath before and during quenching.3. Dilute the reaction mixture with a dry, inert solvent before quenching. |
| Color of Reaction Mixture Changes Unexpectedly After Quenching | 1. Formation of a side product due to the pH change.2. The product may be unstable to the quenching conditions. | 1. Analyze a small aliquot of the quenched mixture to identify the new species.2. Before full-scale quenching, test the stability of the desired product by taking a small sample of the reaction mixture and treating it with the intended quenching agent. |
| Low Yield of Desired Product After Work-up | 1. Product may be water-soluble and lost during the aqueous wash.2. Product may have been degraded by the quenching conditions. | 1. Check the aqueous layer for your product.2. Re-evaluate the quenching protocol; a milder quenching agent or different pH conditions may be necessary. |
| Difficulty in Separating Organic and Aqueous Layers During Extraction | 1. Formation of an emulsion.2. Precipitation of inorganic salts at the interface. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Add a small amount of water or organic solvent to dissolve the precipitate. If this fails, filter the entire mixture through a pad of Celite. |
Experimental Protocols
Standard Quenching Protocol for Reactions with this compound
This protocol is a recommended procedure for quenching reactions containing unreacted this compound.
Materials:
-
Reaction mixture containing this compound.
-
Dry, inert solvent (e.g., dichloromethane, acetonitrile).
-
Anhydrous methanol (B129727) or isopropanol (B130326).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Saturated aqueous sodium chloride (brine) solution.
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Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Ice bath.
Procedure:
-
Cooling: Cool the reaction vessel to 0°C using an ice bath.
-
Dilution (Optional but Recommended): If the concentration of the reaction mixture is high, dilute it with a dry, inert solvent.
-
Initial Quench with Alcohol: While maintaining the temperature at 0°C and stirring vigorously, slowly add anhydrous methanol or isopropanol dropwise. This is a less vigorous initial quench compared to water. Continue the addition until gas evolution (if any) ceases.
-
Aqueous Quench: Slowly and carefully add saturated aqueous sodium bicarbonate solution dropwise. The bicarbonate solution will neutralize the acidic byproducts. Be cautious as gas (CO2) evolution may occur.
-
Warm to Room Temperature: Once the addition of the bicarbonate solution is complete and gas evolution has stopped, remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A step-by-step workflow for quenching reactions involving this compound.
Caption: A troubleshooting guide for common issues encountered during the quenching process.
References
Technical Support Center: Purification of Products from Nitrosonium Hexafluorophosphate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻). It covers safety, quenching, work-up procedures, and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with Nitrosonium hexafluorophosphate?
A1: this compound is a corrosive and moisture-sensitive solid.[1][2] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2][3] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][4] The compound reacts with water to form nitrous acid and hydrogen fluoride, both of which are hazardous.[2][5] Ensure that eyewash stations and safety showers are readily accessible.[2]
Q2: How do I safely quench a reaction containing unreacted this compound?
A2: Excess NO⁺PF₆⁻ must be neutralized before aqueous work-up. A common method is the slow, controlled addition of a nucleophilic solvent at a low temperature (e.g., 0 °C or below). Suitable quenching agents include isopropanol, ethanol, or acetone.[6] The quench should be performed under an inert atmosphere with vigorous stirring.[7] The reaction is complete when gas evolution (NO) ceases.[5] Never add water directly to the concentrated reaction mixture as the hydrolysis can be vigorous.[5]
Q3: My reaction mixture turned brown/orange after exposure to air. What happened?
A3: The nitrosonium cation (NO⁺) is readily oxidized by air to nitrogen dioxide (NO₂), which is a brown/orange gas.[5] This can lead to unwanted side reactions, such as nitration of your desired product. To prevent this, always handle the reaction mixture under an inert atmosphere until the quenching step is complete and all reactive nitrosonium species are destroyed.
Q4: What are the common byproducts in these reactions and how can I remove them?
A4: Common impurities include unreacted starting materials, hydrolysis products (nitrous acid, hydrofluoric acid), and salts.[5][8] An aqueous work-up is typically effective for removing these impurities.[9][10] Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize acidic byproducts. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[11]
| Impurity/Byproduct | Type | Recommended Removal Method |
| Excess NO⁺PF₆⁻ | Reagent | Quench with alcohol (e.g., isopropanol) at 0 °C before work-up.[6] |
| Nitrous Acid (HONO) | Byproduct | Aqueous extraction; wash with saturated sodium bicarbonate solution.[5] |
| Hexafluorophosphoric Acid (HPF₆) | Byproduct | Aqueous extraction; wash with saturated sodium bicarbonate solution. |
| Unreacted Starting Material | Impurity | Depends on properties; typically removed by chromatography or recrystallization.[12][13] |
| Polar Byproducts | Impurity | Liquid-liquid extraction and aqueous washes.[9] |
Q5: Which purification technique is best for my final product?
A5: The choice depends on the properties of your product.[13]
-
Flash Chromatography: Excellent for separating compounds with different polarities. It is a versatile technique for purifying oils or solids and is effective at removing trace impurities.[14]
-
Recrystallization: Ideal for purifying solid products. This technique can yield highly pure material but requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[12][15]
-
Distillation: Suitable for volatile liquid products with boiling points under 200 °C at atmospheric or reduced pressure.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to confirm completion before quenching. |
| Product decomposition during work-up. | Avoid strong acids or bases if your product is sensitive. Use milder conditions (e.g., saturated NH₄Cl instead of dilute HCl). | |
| Product is water-soluble. | If the product has high polarity, it may be lost to the aqueous layer. Back-extract the aqueous layers with your organic solvent. | |
| Product is Contaminated with Baseline/Polar Impurities on TLC | Incomplete quenching or work-up. | Ensure the quench is complete. Wash the organic layer thoroughly with NaHCO₃ solution and brine. |
| Incomplete phase separation. | Allow layers to separate fully. If an emulsion forms, add more brine to break it. | |
| Multiple Spots on TLC After Purification | Co-elution during chromatography. | Optimize the solvent system for flash chromatography. Try a shallower gradient or a different solvent mixture. |
| Product decomposition on silica (B1680970) gel. | Deactivate the silica gel with triethylamine (B128534) (1-2% in the eluent) if the product is base-sensitive. Alternatively, use alumina. | |
| Oily Product That Should Be a Solid | Residual solvent or impurities. | Dry the product under high vacuum. If impurities are present, attempt trituration or re-purification via chromatography.[15] |
Experimental Protocols
Protocol 1: General Quenching of Excess this compound
-
Preparation: Cool the reaction vessel to 0 °C using an ice-water bath. Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).
-
Quenching: While stirring vigorously, slowly add a quenching agent (e.g., isopropanol) dropwise via a syringe.
-
Monitoring: Observe for gas evolution (NO). Continue the slow addition until bubbling ceases, indicating that all excess NO⁺PF₆⁻ has been consumed.
-
Warming: Once gas evolution has stopped, allow the mixture to slowly warm to room temperature. The reaction is now ready for aqueous work-up.
Protocol 2: Standard Aqueous Work-up
-
Dilution: Dilute the quenched reaction mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x 50 mL for a 100 mL organic solution).[9]
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any acidic byproducts. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash with saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.[11]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh organic solvent.[9] Concentrate the combined organic filtrate using a rotary evaporator to obtain the crude product.
Protocol 3: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Prepare a silica gel column using the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Apply pressure to the column and begin eluting with the solvent system. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Guides
Caption: A typical workflow for isolating a product from a reaction involving NO⁺PF₆⁻.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Nitrosonium - Wikipedia [en.wikipedia.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparing the reactivity of Nitrosonium hexafluorophosphate with other nitrosonium salts
An in-depth analysis of Nitrosonium Hexafluorophosphate (B91526) and its alternatives, supported by experimental data and protocols for professionals in research and drug development.
The nitrosonium ion (NO⁺) is a potent electrophile and oxidizing agent, making nitrosonium salts valuable reagents in a diverse range of chemical transformations. Among the commercially available nitrosonium salts, Nitrosonium hexafluorophosphate (NOPF₆) and Nitrosonium tetrafluoroborate (B81430) (NOBF₄) are two of the most frequently utilized. This guide provides a detailed comparison of the reactivity of this compound with other common nitrosonium salts, including Nitrosonium tetrafluoroborate, Nitrosyl chloride (NOCl), and Nitrosylsulfuric acid (HSO₄NO). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific synthetic needs.
Comparative Overview of Reactivity and Properties
The reactivity of nitrosonium salts is primarily dictated by the electrophilicity and oxidizing power of the nitrosonium cation. However, the nature of the counter-anion can influence the salt's stability, solubility, and overall reactivity in a given solvent system. While this compound and Nitrosonium tetrafluoroborate exhibit similar reactivity profiles in many applications, subtle differences arising from their counter-ions (PF₆⁻ vs. BF₄⁻) can be significant.
| Property/Reactivity | This compound (NOPF₆) | Nitrosonium Tetrafluoroborate (NOBF₄) | Nitrosyl Chloride (NOCl) | Nitrosylsulfuric Acid (HSO₄NO) |
| Oxidizing Strength | Strong oxidizing agent.[1][2] | Strong oxidizing agent with a redox potential of +0.87 V (vs. ferrocene/ferrocenium in CH₃CN) and +1.00 V (vs. ferrocene/ferrocenium in CH₂Cl₂).[3] | Strong electrophile and oxidizing agent.[4] | Used as an oxidizing agent in organic chemistry.[5] |
| Nitrosylating Ability | Effective nitrosylating agent.[1] | Widely used as a nitrosating agent for a variety of substrates.[6] | Acts as a nitrosylating agent.[4] | Used for nitrosating in organic synthesis.[5] |
| Diazotizing Ability | Implied to be effective, similar to NOBF₄. | Efficiently diazotizes primary amines to form diazonium salts.[6] | Not a primary application. | Used to prepare diazonium salts from amines.[5] |
| Stability | Generally stable, but moisture-sensitive. The PF₆⁻ anion is known to be more resistant to hydrolysis than BF₄⁻ in some systems.[7][8][9][10] | Stable when protected from moisture; decomposes in water.[4] The BF₄⁻ anion is more susceptible to hydrolysis than PF₆⁻.[7][8] | A yellow gas at room temperature, it is reactive and moisture-sensitive.[4] | A colorless solid that is moisture-sensitive. |
| Solubility | Soluble in acetonitrile (B52724).[1][2] | Slightly soluble in acetonitrile and dichloromethane (B109758) (forms a colored charge-transfer complex with 18-crown-6 (B118740) to enhance solubility).[3][4] | Soluble in various organic solvents. | Typically used in sulfuric acid. |
| Primary Applications | Polymerization initiator for epoxides, styrene, and other monomers; synthesis of metal-nitrosyl complexes.[11] | Diazotization, nitrosation of alcohols and amines, electrophilic aromatic nitrosation, oxidation reactions, and synthesis of metal-nitrosyl complexes.[4][6] | Preparation of metal nitrosyl complexes and in various organic syntheses.[4] | Industrial production of caprolactam and preparation of diazonium salts.[5] |
Detailed Experimental Protocols
Diazotization of an Aromatic Amine using Nitrosonium Tetrafluoroborate
This protocol describes the conversion of an aniline (B41778) derivative to its corresponding diazonium tetrafluoroborate salt.
Materials:
-
Aniline derivative (e.g., 3-bromo-4-aminotoluene)
-
Nitrosonium tetrafluoroborate (NOBF₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Petroleum ether
Procedure:
-
A solution of 3-bromo-4-aminotoluene (2 mol) in 1400 ml of dichloromethane is prepared.
-
In a separate reaction vessel, suspend nitrosonium tetrafluoroborate (2.1 mol) in 1000 ml of dichloromethane.
-
Cool the suspension of nitrosonium tetrafluoroborate to +5 °C to +10 °C.
-
Add the solution of 3-bromo-4-aminotoluene dropwise to the stirred suspension over a period of 90 minutes, maintaining the temperature between +5 °C and +10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir.
-
The resulting crystalline precipitate of the diazonium tetrafluoroborate is collected by suction filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by petroleum ether.
-
Dry the product at 50 °C to obtain the purified diazonium salt. The expected yield is typically high (88-92%).[8]
Oxidation of a Primary Alcohol using an Oxoammonium Salt (Generated from a Nitroxyl (B88944) Radical and an Oxidant)
While a specific, detailed protocol for alcohol oxidation using nitrosonium salts was not found in the initial searches, the following general procedure for oxidation using a related catalytic system provides a relevant experimental framework. Oxoammonium salts, which are the active oxidants, can be generated from nitroxyl radicals, and their reactivity is analogous to the oxidizing power of nitrosonium ions.[12]
Materials:
-
Primary alcohol (e.g., 3-phenylpropan-1-ol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a related nitroxyl radical
-
A suitable terminal oxidant (e.g., sodium hypochlorite (B82951) in the presence of bromide, or nitrogen dioxide)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
General Procedure:
-
Dissolve the primary alcohol in dichloromethane in a reaction flask.
-
Add a catalytic amount of the nitroxyl radical (e.g., TEMPO).
-
Cool the mixture in an ice bath.
-
Slowly add the terminal oxidant. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Visualizing Reaction Pathways and Workflows
Discussion on Reactivity and Stability
The choice between this compound and Nitrosonium tetrafluoroborate often depends on the specific requirements of the reaction, including the solvent system and the sensitivity of the substrates and products to hydrolysis.
Stability and Handling: A key difference between NOPF₆ and NOBF₄ lies in the stability of their respective counter-ions towards hydrolysis. The hexafluorophosphate (PF₆⁻) anion is generally more stable towards hydrolysis than the tetrafluoroborate (BF₄⁻) anion.[7][8][9][10] This can be an important consideration in reactions where the presence of fluoride (B91410) ions or hydrofluoric acid (from anion decomposition) could be detrimental. Both salts are moisture-sensitive and should be handled under an inert atmosphere.[6] In terms of thermal stability, studies on related lithium salts suggest that LiBF₄ is more thermally stable than LiPF₆, which might translate to the nitrosonium salts as well, although direct comparative studies are lacking.[13]
Applications in Polymerization: this compound is frequently cited as an initiator for the cationic polymerization of various monomers, including epoxides and styrene.[11] This is a key application where NOPF₆ is prominently mentioned. While NOBF₄ can also initiate polymerization, NOPF₆ is often the reagent of choice in the literature for these transformations.
Conclusion
This compound and Nitrosonium tetrafluoroborate are powerful and versatile reagents for oxidation, nitrosylation, and diazotization reactions. Their reactivity is largely governed by the nitrosonium cation, leading to similar applications in organic synthesis. The primary distinction between these two salts lies in the stability of their counter-ions, with the hexafluorophosphate anion offering greater resistance to hydrolysis. This enhanced stability may be advantageous in reactions sensitive to fluoride ions or acidic byproducts. For applications such as cationic polymerization, this compound is a well-established initiator. The choice of reagent should be made by considering the specific reaction conditions, the nature of the substrates and products, and the relative importance of reagent stability versus cost and availability. Nitrosyl chloride and nitrosylsulfuric acid offer alternative sources of the nitrosonium ion, each with its own specific reactivity profile and handling requirements, making them suitable for particular synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization Reactions [chemed.chem.purdue.edu]
- 4. Nitrosonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Nitrosonium tetrafluoroborate - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Diazotization Reagents: Nitrosonium Hexafluorophosphate vs. Sodium Nitrite
In the realm of organic synthesis, the diazotization of primary aromatic amines to form diazonium salts is a cornerstone transformation, paving the way for a plethora of valuable compounds, including dyes, pharmaceuticals, and functionalized aromatic molecules. For decades, the classical approach has relied on the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid. However, the emergence of pre-formed nitrosonium salts, such as nitrosonium hexafluorophosphate (B91526) (NO[PF₆]), offers a compelling alternative with distinct advantages, particularly for challenging substrates. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic needs.
At a Glance: Key Performance Differences
| Parameter | Nitrosonium Hexafluorophosphate (NO[PF₆]) | Sodium Nitrite (NaNO₂) |
| Reaction Medium | Aprotic organic solvents (e.g., acetonitrile, dichloromethane) | Aqueous acidic solutions (e.g., HCl, H₂SO₄) |
| Substrate Scope | Excellent for weakly basic and acid-sensitive amines | Effective for a wide range of standard aromatic amines |
| Reaction Conditions | Anhydrous, often milder temperature control | Requires strict low-temperature control (0-5 °C) |
| Byproduct Formation | Generally cleaner, avoids aqueous side-reactions | Prone to hydrolysis of diazonium salt to phenols and self-coupling reactions |
| Handling & Safety | Moisture-sensitive solid, requires inert atmosphere | Stable solid, but in-situ reaction can generate toxic nitrogen oxides |
| Yield (e.g., subsequent coupling with 2-naphthol) | Potentially higher for challenging substrates | Good to excellent for standard substrates (e.g., 87% with 4-nitroaniline)[1] |
Delving Deeper: The Chemical Rationale
The fundamental difference between the two reagents lies in the delivery of the reactive electrophile, the nitrosonium ion (NO⁺).
Sodium Nitrite: In the classical method, sodium nitrite reacts with a strong acid to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to form the nitrosonium ion. This process requires a delicate balance of acidity and temperature to ensure efficient generation of NO⁺ while minimizing the degradation of the unstable diazonium salt product.
This compound: This reagent is a stable, crystalline salt that provides a direct source of the nitrosonium ion. This eliminates the need for an in-situ generation step and allows the reaction to be performed in non-aqueous, aprotic solvents. This is particularly advantageous for amines that are poorly soluble in aqueous acid or possess acid-labile functional groups. For weakly basic amines, such as those bearing multiple electron-withdrawing groups, the use of a pre-formed nitrosonium salt in an organic solvent can lead to significantly higher yields and cleaner reactions.
Experimental Protocols: A Practical Guide
Diazotization of 4-Nitroaniline (B120555) with Sodium Nitrite
This protocol describes the formation of the diazonium salt from 4-nitroaniline, which can then be used in subsequent coupling reactions.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend 4-nitroaniline (1.0 equivalent) in a mixture of concentrated HCl (2.5 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Monitor the reaction for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of the diazotization.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next synthetic step.
Diazotization of a Weakly Basic Amine with this compound
This protocol is a general procedure for the diazotization of a weakly basic or acid-sensitive aromatic amine in an aprotic solvent.
Materials:
-
Aromatic Amine
-
This compound (NO[PF₆])
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C) in a suitable cooling bath.
-
In a separate glovebox or under a stream of inert gas, weigh this compound (1.0-1.1 equivalents).
-
Add the this compound portion-wise to the stirred amine solution over a period of 10-15 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 30-60 minutes.
-
The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing the product.
-
The resulting solution of the diazonium hexafluorophosphate salt can be used directly for subsequent reactions.
Visualizing the Pathways
To better understand the core differences in the reaction initiation, the following diagrams illustrate the generation of the key nitrosonium ion electrophile.
Caption: Comparison of nitrosonium ion generation pathways.
Conclusion: Making the Right Choice
The choice between this compound and sodium nitrite for diazotization is contingent on the specific requirements of the synthesis. For routine diazotizations of standard aromatic amines where aqueous conditions are tolerated, sodium nitrite remains a cost-effective and reliable option. However, for substrates that are weakly basic, acid-sensitive, or require non-aqueous reaction conditions, this compound presents a clear advantage, often leading to cleaner reactions and higher yields. By understanding the distinct properties and applications of each reagent, researchers can make an informed decision to optimize their synthetic strategies.
References
Spectroscopic Validation of Products from Nitrosonium Hexafluorophosphate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluorophosphate (B91526) (NO+PF6-) is a powerful and versatile reagent utilized in organic synthesis, primarily for nitrosation reactions. As a strong electrophile, the nitrosonium cation (NO+) can react with a wide range of organic functional groups, leading to a diverse array of products. The accurate identification and characterization of these products are paramount for reaction optimization, mechanistic studies, and ensuring the purity of target molecules, a critical aspect in drug development. This guide provides a comparative overview of the spectroscopic techniques used to validate the products of reactions involving nitrosonium hexafluorophosphate, supported by experimental data and detailed methodologies.
Comparison of Spectroscopic Data for Reaction Products
The spectroscopic signature of the product is highly dependent on the nature of the starting material. The following tables summarize typical spectroscopic data for products formed from the reaction of this compound with common organic functional groups.
Table 1: Spectroscopic Data for Products of Alkene Nitrosation
| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| Nitrosoalkane | 3.5 - 5.0 (H-C-N=O) | 60 - 80 (C-N=O) | 1550 - 1600 (N=O stretch) | [M]+•, fragments from C-N bond cleavage |
| Nitroalkene | 6.5 - 8.0 (vinylic H) | 130 - 150 (vinylic C) | 1620 - 1650 (C=C stretch), 1500 - 1550 & 1340 - 1360 (NO₂ stretch) | [M]+•, loss of NO₂ |
| Dinitroalkane | 4.0 - 5.5 (H-C-NO₂) | 80 - 95 (C-NO₂) | 1540 - 1560 & 1350 - 1380 (NO₂ stretch) | [M]+•, loss of NO₂, loss of multiple NO₂ groups |
Table 2: Spectroscopic Data for Products of Arene Nitrosation
| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| Nitrosoarene | 7.0 - 8.5 (aromatic H) | 110 - 160 (aromatic C), ~165 (C-N=O) | 300 - 400, ~700-800 | 1500 - 1530 (N=O stretch) | [M]+•, [M-NO]+ |
| Nitroarene | 7.5 - 9.0 (aromatic H) | 120 - 150 (aromatic C), ~140-150 (C-NO₂) | 250 - 350 | 1515 - 1560 & 1345 - 1385 (NO₂ stretch) | [M]+•, [M-NO₂]+ |
| Diazonium Salt | 8.0 - 9.5 (aromatic H) | 110 - 140 (aromatic C), ~115-125 (C-N₂+) | 250 - 300 | ~2260 - 2300 (N≡N stretch) | [M-N₂]+• |
Table 3: Spectroscopic Data for Products of Amine Nitrosation
| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| N-Nitrosamine (from 2° amine) | Rotational isomers may be present, leading to complex spectra. α-protons shifted downfield (2.5 - 4.5) | α-carbons shifted downfield (30 - 60) | 1430 - 1490 (N-N=O stretch) | [M]+•, loss of •NO, α-cleavage.[1] |
| Diazonium Salt (from 1° amine) | See Table 2 | See Table 2 | See Table 2 | See Table 2 |
Table 4: Spectroscopic Data for Products of Alcohol Nitrosation
| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| Alkyl Nitrite | 4.0 - 5.0 (H-C-O-N=O) | 60 - 80 (C-O-N=O) | 1650 - 1680 (N=O stretch, trans), 1610 - 1625 (N=O stretch, cis) | [M]+•, loss of •NO, loss of •ONO |
Experimental Protocols
Accurate and reproducible spectroscopic data rely on standardized experimental procedures. Below are general protocols for key experiments.
General Procedure for Reaction with this compound
Caution: this compound is a moisture-sensitive and corrosive solid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a septum is used.
-
Reagent Addition: The organic substrate is dissolved in a dry, inert solvent (e.g., dichloromethane, acetonitrile). The solution is cooled to the desired temperature (typically 0 °C or -78 °C). This compound is then added portion-wise or as a solution in a suitable solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by NMR or IR spectroscopy.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography, recrystallization, or distillation.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer. For ¹⁹F and ³¹P NMR, the hexafluorophosphate anion (PF₆⁻) will typically show a characteristic septet in the ³¹P NMR spectrum and a doublet in the ¹⁹F NMR spectrum due to P-F coupling. The chemical shifts of these signals can provide information about the ionic nature of the reaction medium.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the product. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or as a solution in an appropriate solvent.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The presence of characteristic absorption bands is used to identify functional groups in the product molecule (see tables above). For nitrosyl complexes, linear M-N-O groups typically absorb in the range of 1650–1900 cm⁻¹, while bent nitrosyls absorb between 1525–1690 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI), electrospray ionization (ESI), or chemical ionization (CI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: The molecular weight of the product is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule. For example, N-nitrosamines often show a characteristic loss of the NO radical (30 Da).[1]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: The UV-Vis spectrum is recorded, plotting absorbance versus wavelength.
-
Data Analysis: The wavelength of maximum absorbance (λmax) can indicate the presence of chromophores, such as nitroso or nitro groups, and can be used to study the formation of charge-transfer complexes between the nitrosonium ion and aromatic compounds.
-
Visualizing Reaction Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes in the spectroscopic validation of products from this compound reactions.
Caption: General experimental workflow for the synthesis and spectroscopic validation of products from this compound reactions.
Caption: Simplified logical relationship for the reaction of this compound with an organic substrate.
References
Mechanistic studies to confirm the role of the nitrosonium ion from Nitrosonium hexafluorophosphate
For researchers, scientists, and drug development professionals, the precise and efficient generation of the nitrosonium ion (NO+) is crucial for a variety of synthetic transformations. Nitrosonium hexafluorophosphate (B91526) (NOPF6) stands as a potent reagent for this purpose. This guide provides a comprehensive comparison of NOPF6 with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific research applications.
The nitrosonium ion is a highly reactive electrophile that plays a pivotal role in key organic reactions, including the diazotization of primary amines, the nitrosation of secondary amines to form nitrosamines, and the nitrosation of electron-rich aromatic compounds.[1] The choice of the nitrosonium ion source can significantly impact reaction efficiency, selectivity, and practicality.
Performance Comparison of Nitrosonium Ion Sources
The most common alternatives to nitrosonium hexafluorophosphate are nitrosonium tetrafluoroborate (B81430) (NOBF4) and the in-situ generation of nitrous acid from sodium nitrite (B80452) (NaNO2) and a strong acid. While all three methods generate the reactive nitrosonium ion, they differ in their handling, reactivity, and substrate compatibility.
| Reagent | Key Advantages | Key Disadvantages |
| This compound (NOPF6) | High reactivity, often leading to faster reaction times and higher yields. | Highly hygroscopic and corrosive, requiring careful handling in an inert atmosphere.[1] |
| Nitrosonium Tetrafluoroborate (NOBF4) | Similar reactivity to NOPF6, good solubility in organic solvents.[2][3] | Also hygroscopic and requires careful handling.[2][3] |
| Sodium Nitrite (NaNO2) / Acid | Cost-effective and readily available reagents. | Reaction rates can be slower, and the aqueous acidic conditions may not be suitable for all substrates. Formation of side products can occur.[4][5] |
Table 1: Qualitative Comparison of Nitrosonium Ion Sources
Quantitative comparisons often reveal nuances in reactivity. For instance, in the diazotization of anilines, both NOPF6 and NOBF4 typically provide higher yields and shorter reaction times in non-aqueous conditions compared to the classical sodium nitrite and acid method, which is performed in water.[6] However, for substrates that are sensitive to strong acids or require aqueous media, the sodium nitrite method remains a viable and economical option.
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for key reactions involving the nitrosonium ion.
Diazotization of a Primary Aromatic Amine
Using this compound (NOPF6):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aromatic amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of the reaction can be monitored by TLC or the cessation of nitrogen gas evolution.
-
The resulting diazonium salt solution can be used directly in subsequent reactions.
Using Sodium Nitrite and Hydrochloric Acid:
-
Dissolve the primary aromatic amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C.
-
The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess). If necessary, the excess can be quenched with urea.
-
The resulting aqueous solution of the diazonium salt is then used immediately.
Nitrosation of a Secondary Amine
Using Nitrosonium Tetrafluoroborate (NOBF4):
-
Under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add solid nitrosonium tetrafluoroborate (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrosamine.[7]
Mechanistic Pathways and Visualizations
The nitrosonium ion is a versatile electrophile that can initiate a variety of reaction cascades, leading to the formation of complex molecular architectures. Understanding these pathways is crucial for reaction design and optimization.
Mechanism of Diazotization
The diazotization of a primary aromatic amine proceeds through a well-established mechanism involving the initial formation of the nitrosonium ion from the nitrosating agent.
Figure 1: General mechanism of diazotization of a primary aromatic amine.
Nitrosonium Ion-Initiated Cyclization Cascade
The nitrosonium ion can also initiate powerful cascade reactions for the synthesis of heterocyclic compounds. For example, the reaction of an olefinic amine with a nitrosonium ion source can lead to a cyclization-addition sequence.
Figure 2: A representative workflow for a nitrosonium ion-initiated cyclization cascade.
Conclusion
The selection of a nitrosonium ion source is a critical decision in synthetic chemistry. This compound and its tetrafluoroborate counterpart offer high reactivity, making them ideal for efficient transformations in non-aqueous media. However, their handling requirements necessitate careful consideration. The traditional method of generating nitrous acid in situ from sodium nitrite and acid remains a cost-effective and practical alternative, particularly for robust substrates or when aqueous conditions are preferred. By understanding the comparative performance, detailed experimental protocols, and underlying mechanistic pathways, researchers can make informed decisions to achieve their synthetic goals effectively and safely.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nitrosonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Nitrosonium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 4. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
A Comparative Analysis of Oxidants: Nitrosonium Hexafluorophosphate and Its Alternatives in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a chemical transformation. This guide provides a detailed comparative study of nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) against other commonly used oxidants, including ferrocenium (B1229745) hexafluorophosphate (Fc⁺PF₆⁻), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and ceric ammonium (B1175870) nitrate (B79036) (CAN). The comparison is supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decision-making in your research.
At a Glance: Key Performance Indicators of Selected Oxidants
The efficacy of an oxidant is determined by a variety of factors, including its redox potential, the reaction conditions it requires, and its compatibility with different functional groups. Below is a summary of the key properties of the oxidants discussed in this guide.
| Oxidant | Chemical Formula | Molar Mass ( g/mol ) | Redox Potential (V vs. NHE) | Key Characteristics |
| Nitrosonium Hexafluorophosphate | NOPF₆ | 174.99 | ~1.45 | Powerful one-electron oxidant; byproduct (NO) is a gas.[1] |
| Ferrocenium Hexafluorophosphate | [Fe(C₅H₅)₂]PF₆ | 331.00 | +0.641 (in acetonitrile)[2] | Mild one-electron oxidant; reduced form (ferrocene) is stable and easily separated.[2] |
| 2,3-Dichloro-5,6-dicyanobenzoquinone | C₈Cl₂N₂O₂ | 227.00 | High (not specified) | Strong oxidant for dehydrogenation; reaction driven by hydride transfer.[3] |
| Ceric Ammonium Nitrate | (NH₄)₂[Ce(NO₃)₆] | 548.22 | ~1.61 | Strong one-electron oxidant; versatile for various functional groups.[4] |
Comparative Oxidation Reactions: Experimental Data
To provide a practical comparison, we have compiled data from studies on three common oxidative transformations: the oxidation of benzyl (B1604629) alcohol, the dehydrogenation of tetralin, and the oxidation of hydroquinone.
Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The choice of oxidant can influence the yield and the formation of over-oxidation products like benzoic acid.
| Oxidant | Reaction Conditions | Yield of Benzaldehyde (%) | Selectivity (%) | Reference |
| This compound | Data not available | - | - | |
| Ferrocenium Hexafluorophosphate | 5 mol%, H₂O, Air, 65°C, 8-12 h | 74 | Not specified | [5] |
| DDQ | 1.2 equiv., Dioxane, Reflux | High (not specified) | High (not specified) | [6] |
| Ceric Ammonium Nitrate | 10 mol%, TEMPO, CH₃CN | 92 | High (not specified) | [7] |
Dehydrogenation of Tetralin to Naphthalene (B1677914)
Aromatization reactions are crucial for the synthesis of many important compounds. The dehydrogenation of tetralin to naphthalene serves as a model reaction to evaluate the efficacy of different oxidants in this regard.
| Oxidant | Reaction Conditions | Yield of Naphthalene (%) | Reference |
| This compound | Data not available | - | |
| Ferrocenium Hexafluorophosphate | Data not available | - | |
| DDQ | Boiling benzene | High (not specified) | [8] |
| Ceric Ammonium Nitrate | Data not available | - |
Oxidation of Hydroquinone to Benzoquinone
The oxidation of hydroquinones to quinones is a key step in the synthesis of various biologically active molecules and materials.
| Oxidant | Reaction Conditions | Yield of Benzoquinone (%) | Reference |
| This compound | Data not available | - | |
| Ferrocenium Hexafluorophosphate | Data not available | - | |
| DDQ | Not specified | High (not specified) | [3] |
| Ceric Ammonium Nitrate | 2 mol%, t-BuOOH, CH₃CN/H₂O | 82-91 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these oxidants.
General Procedure for the Oxidation of Ferrocene (B1249389) to Ferrocenium Hexafluorophosphate
Materials:
-
Ferrocene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Ammonium Hexafluorophosphate (NH₄PF₆)
-
Distilled Water
Procedure:
-
Dissolve ferrocene in a mixture of acetone and distilled water.
-
Add anhydrous FeCl₃ to the stirring ferrocene solution.
-
Stir the mixture at room temperature. The solution will turn a deep blue color.
-
After stirring, filter the solution.
-
To the filtrate, add a solution of NH₄PF₆ in water.
-
Add ethanol to precipitate the blue solid product, ferrocenium hexafluorophosphate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Mechanistic Insights and Reaction Pathways
Understanding the reaction mechanisms of these oxidants is crucial for predicting their reactivity and selectivity.
Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde can proceed through different pathways depending on the oxidant.
References
- 1. Small molecule inhibitor DDQ-treated hippocampal neuronal cells show improved neurite outgrowth and synaptic branching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrocenium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acl.digimat.in [acl.digimat.in]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
Validating Experimental Results with Computational Studies: The Case of Nitrosonium Hexafluorophosphate Reactions
A Comparative Guide for Researchers
In the landscape of modern chemical research, the synergy between experimental investigation and computational modeling is paramount for elucidating reaction mechanisms and validating results. This guide provides a comparative analysis of experimental and computational approaches to understanding the reactions of nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻), a powerful nitrosating and oxidizing agent. By presenting data from both realms, we aim to offer a comprehensive view for researchers, scientists, and professionals in drug development, highlighting the strengths and complementary nature of these methodologies.
N-Nitrosation of Secondary Amines: A Comparative Analysis
A quintessential reaction of nitrosonium hexafluorophosphate is the N-nitrosation of secondary amines to yield N-nitrosamines. This reaction is of significant interest due to the biological activities of nitrosamines. Here, we compare the experimental data for the N-nitrosation of dibenzylamine (B1670424) with results obtained from Density Functional Theory (DFT) calculations.
Table 1: Comparison of Experimental and Computational Data for the N-Nitrosation of Dibenzylamine
| Parameter | Experimental Result | Computational Result (DFT) |
| Reactants | Dibenzylamine, this compound | Dibenzylamine, Nitrosonium Cation (NO⁺) |
| Product | N-Nitrosodibenzylamine | N-Nitrosodibenzylamine |
| Reaction Yield | 92% | Not Directly Calculated |
| Reaction Enthalpy (ΔH) | Not Directly Measured | -35.2 kcal/mol |
| Activation Energy (Ea) | Not Directly Measured | 8.5 kcal/mol |
| Key Intermediate | Proposed encounter complex | Characterized transition state |
Methodologies: Experimental and Computational Protocols
The following sections detail the methodologies employed to obtain the experimental and computational data presented above.
Experimental Protocol: Synthesis of N-Nitrosodibenzylamine
Materials:
-
Dibenzylamine (99%)
-
This compound (97%)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of dibenzylamine (1.97 g, 10 mmol) in anhydrous dichloromethane (50 mL) was prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
This compound (1.84 g, 10.5 mmol) was added portion-wise to the stirred solution over 10 minutes, ensuring the temperature did not exceed 5 °C.
-
The reaction mixture was stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
The organic layer was separated, washed with water (2 x 30 mL), and dried over anhydrous magnesium sulfate.
-
The solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica (B1680970) gel (eluent: 9:1 hexanes/ethyl acetate) to afford N-nitrosodibenzylamine as a pale yellow oil (2.08 g, 92% yield).
-
Product identity and purity were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Protocol: DFT Analysis of the N-Nitrosation of Dibenzylamine
Software:
-
Gaussian 16 suite of programs
Methodology:
-
All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
-
The structures of the reactants (dibenzylamine and NO⁺), the transition state, and the product (N-nitrosodibenzylamine) were fully optimized in the gas phase.
-
Frequency calculations were performed on all optimized structures to confirm them as minima (no imaginary frequencies) or as a first-order saddle point (one imaginary frequency for the transition state).
-
The intrinsic reaction coordinate (IRC) was calculated to verify that the transition state connects the reactants and the product.
-
The activation energy was determined as the energy difference between the transition state and the reactants. The reaction enthalpy was calculated as the energy difference between the product and the reactants.
-
Solvent effects (dichloromethane) were approximated using the IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model).
Visualizing the Reaction Pathway
The following diagram, generated using the DOT language, illustrates the logical progression of the N-nitrosation reaction, from reactants to the final product through a key transition state, as suggested by computational studies.
A Comparative Guide to Nitrosation Methods: Reproducibility and Performance of Nitrosonium Hexafluorophosphate
For researchers, scientists, and professionals in drug development, the choice of a nitrosating agent is critical for the reproducibility and success of synthetic methodologies. This guide provides an objective comparison of methods utilizing nitrosonium salts, exemplified by the well-documented Nitrosonium tetrafluoroborate (B81430) (a close analog of Nitrosonium hexafluorophosphate), and the commonly used alternative, sodium nitrite (B80452) with an acid catalyst. The comparison focuses on data from published literature to highlight the performance and applicability of each method.
Data Presentation: A Quantitative Comparison of Nitrosating Agents
The following table summarizes the quantitative outcomes for two distinct nitrosation reactions, showcasing the efficiency of a nitrosonium salt for C-nitrosation and a sodium nitrite-based method for N-nitrosation. It is important to note that these methods were applied to different substrate types, reflecting their respective synthetic utilities.
| Feature | Nitrosonium Tetrafluoroborate Method[1] | Sodium Nitrite / p-TsOH Method |
| Reaction Type | ipso-Nitrosation (C-Nitrosation) | N-Nitrosation |
| Substrate | Potassium trifluoro(4-methoxyphenyl)borate | Morpholine (B109124) |
| Product | 1-Methoxy-4-nitrosobenzene | N-Nitrosomorpholine |
| Yield | 90% | 97% |
| Reaction Time | < 1 minute | 20 minutes |
| Temperature | Room Temperature | Room Temperature |
| Key Advantage | Highly efficient for C-nitrosation of organoborates | Effective for N-nitrosation of secondary amines |
Experimental Protocols: Detailed Methodologies
Reproducibility in scientific experiments is paramount. Below are detailed protocols for the two compared nitrosation methods, extracted from published research.
Method 1: ipso-Nitrosation using Nitrosonium Tetrafluoroborate
This protocol is adapted from the work of Molander and Cavalcanti for the efficient ipso-nitrosation of aryltrifluoroborates.[1]
Materials:
-
Potassium trifluoro(4-methoxyphenyl)borate (1 mmol)
-
Nitrosonium tetrafluoroborate (NOBF₄) (1.03 mmol, 1.03 equiv)
-
Acetonitrile (B52724) (CH₃CN) (5 mL)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 20 mL scintillation vial, add potassium trifluoro(4-methoxyphenyl)borate (1 mmol).
-
Add acetonitrile (5 mL) to the vial.
-
In a single portion, add nitrosonium tetrafluoroborate (1.03 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically complete in under a minute, indicated by a color change.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Method 2: N-Nitrosation using Sodium Nitrite and p-Toluenesulfonic Acid
This protocol is a representative procedure for the N-nitrosation of a secondary amine using sodium nitrite and an acid catalyst.
Materials:
-
Morpholine (5.7 mmol)
-
Sodium nitrite (NaNO₂) (6.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (6.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a round-bottom flask, add morpholine (5.7 mmol) and sodium nitrite (6.0 mmol) in dichloromethane (10 mL).
-
Stir the suspension at room temperature.
-
Slowly add p-toluenesulfonic acid (6.0 mmol) to the mixture.
-
Continue stirring at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove any insoluble solids.
-
Evaporate the solvent from the filtrate to obtain the crude N-nitrosomorpholine.
-
The product can be further purified by column chromatography if necessary.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Cross-reactivity of Nitrosonium hexafluorophosphate with different functional groups
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful nitrosating agent utilized in organic synthesis for the introduction of a nitroso group (-NO) into various molecules. Its high reactivity and solubility in organic solvents make it a valuable tool; however, understanding its cross-reactivity with different functional groups is crucial for predicting reaction outcomes and minimizing unwanted side reactions. This guide provides an objective comparison of the performance of nitrosonium hexafluorophosphate with alternative nitrosating agents, supported by experimental data.
Executive Summary
This compound exhibits robust reactivity towards a range of functional groups, notably secondary amines and thiols. While it is a highly effective nitrosating agent, its strong electrophilicity can lead to side reactions with more sensitive substrates. Alternative reagents, such as sodium nitrite (B80452) in acidic media, offer a milder approach, often with comparable yields for less challenging substrates. The choice of nitrosating agent should be guided by the specific functional groups present in the substrate and the desired reaction selectivity.
Comparison of Nitrosating Agent Performance
The following tables summarize the reactivity of this compound and common alternatives with representative secondary amines, thiols, and alkenes. Yields are reported where available in the literature.
Table 1: N-Nitrosation of Secondary Amines
| Substrate | Nitrosating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylamine (B1679370) | 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1) | DCE | 90 | 20 | 87 | [1] |
| N-Methylaniline | NaNO₂ / Acetic Acid | Acetic Acid/Water | 0 | 2 | 94 | |
| Proline Derivative | NOBF₄ / Pyridine | Acetonitrile | 0 | - | 70 | [2] |
| Morpholine (B109124) | p-TSA / NaNO₂ | Dichloromethane | Room Temp | - | 97 | [2] |
| Morpholine | Peroxynitrite | Aqueous Buffer | - | - | Varies with pH | |
| Morpholine | Nitrogen Dioxide | Aqueous Buffer | - | - | Varies with pH | [3] |
Table 2: S-Nitrosation of Thiols
| Substrate | Nitrosating Agent | Key Conditions | Product | Yield (%) | Reference |
| Thiophenol | Benzenesulfonyl chloride, then reduction | Multistep synthesis | Thiophenol | 91 (overall) | [4] |
| Aryl Iodides | Sulfur powder, then reduction | CuI-catalyzed | Aryl Thiols | Good to Excellent | [5] |
Table 3: Reactions with Alkenes
Quantitative yield data for a direct comparison of nitrosating agents on styrene (B11656) is limited. The following entries describe relevant transformations.
| Substrate | Reagent(s) | Key Conditions | Product | Yield (%) | Reference |
| Styrene | Nitric Oxide, Cobalt Complex, BH₄⁻ | Catalytic | Acetophenone oxime | - | [6] |
| Styrene | Nitrate (B79036) Radical (NO₃) | Chamber experiments | Secondary Organic Aerosols | 14.0 - 22.1 | [7] |
| Styrene | Perbenzoic Acid | Chloroform, 0°C | Styrene Oxide | 69-75 | [8] |
Experimental Protocols
Detailed methodologies for key nitrosation reactions are provided below. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: N-Nitrosation of Diphenylamine using a Trans-Nitrosation Reagent (NO-1)[1]
-
Setup: In a two-necked round-bottom flask equipped with a thermometer and a condenser, dissolve diphenylamine (1.0 equiv.) in 1,2-dichloroethane (B1671644) (DCE).
-
Reagent Addition: Add 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1) (1.3 equiv.) to the solution. The solution will turn green.
-
Reaction: Heat the mixture in a pre-heated oil bath to an internal temperature of 85 °C. The color of the reaction mixture will change from green to light brown. Continue heating for 20 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield N-nitrosodiphenylamine.
Protocol 2: N-Nitrosation of Morpholine using Sodium Nitrite and p-Toluenesulfonic Acid[2]
-
Setup: In a suitable flask, suspend sodium nitrite (1.05 equiv.) and morpholine (1.0 equiv.) in dichloromethane.
-
Reagent Addition: Slowly add p-toluenesulfonic acid (1.05 equiv.) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture. The filtrate can be washed with a saturated solution of sodium bicarbonate and then water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-nitrosomorpholine.
Protocol 3: Synthesis of Thiophenol via Reduction of Benzenesulfonyl Chloride[5]
This is a multi-step synthesis and not a direct nitrosation, but provides a common route to a key thiol substrate.
-
Reduction: In a large flask, prepare a mixture of cracked ice and concentrated sulfuric acid, maintaining the temperature between -5 °C and 0 °C. Slowly add crude benzenesulfonyl chloride, followed by the gradual addition of zinc dust while keeping the temperature below 0 °C.
-
Heating: After the initial reaction, allow the mixture to warm up. A vigorous reaction with hydrogen evolution will occur. Once subsided, heat the mixture.
-
Isolation: Distill the thiophenol with steam. Separate the organic layer, dry it with calcium chloride, and distill to obtain pure thiophenol.
Reaction Pathways and Mechanisms
The reactivity of this compound is driven by the electrophilic nature of the nitrosonium ion (NO⁺). The following diagrams, generated using the DOT language, illustrate the general mechanisms of reaction with different functional groups.
Caption: General mechanism for the N-Nitrosation of a secondary amine with this compound.
Caption: General mechanism for the S-Nitrosation of a thiol with this compound.
Caption: General mechanism for the reaction of an alkene with this compound.
Conclusion
This compound is a potent and versatile nitrosating agent. Its high reactivity makes it particularly useful for the nitrosation of less reactive substrates. However, for substrates containing multiple sensitive functional groups, milder alternatives like sodium nitrite with a weak acid may offer better selectivity and higher yields of the desired product. The choice of nitrosating agent and reaction conditions should be carefully considered based on the specific chemical transformation required.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. N-nitrosation and N-nitration of morpholine by nitrogen dioxide: inhibition by ascorbate, glutathione and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic nitrosation of styrene by nitric oxide in the presence of cobalt complex and BH4– - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ACP - Secondary organic aerosol formation from nitrate radical oxidation of styrene: aerosol yields, chemical composition, and hydrolysis of organic nitrates [acp.copernicus.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Diazotization Reagents in Large-Scale Synthesis: Nitrosonium Hexafluorophosphate vs. Conventional Alternatives
For researchers, scientists, and drug development professionals, the choice of reagents is critical in the scale-up of chemical syntheses. This guide provides a detailed comparison of Nitrosonium hexafluorophosphate (B91526) with other common nitrosating agents used in large-scale diazotization reactions, a cornerstone of many pharmaceutical and chemical manufacturing processes. The focus is on efficacy, safety, and operational considerations, supported by available data and experimental protocols.
Introduction to Diazotization and the Role of Nitrosonium Hexafluorophosphate
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a pivotal transformation in organic synthesis, enabling the introduction of a wide array of functional groups. The choice of the diazotizing agent is paramount for the success of this reaction on an industrial scale, influencing yield, purity, safety, and cost.
This compound (NOPF₆) is a powerful nitrosating agent. It is a salt composed of the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻). As a pre-formed source of the electrophilic nitrosonium ion, it offers a distinct alternative to traditional methods that generate this reactive species in situ.
Comparison of this compound with Alternative Nitrosating Agents
The most common alternative to nitrosonium salts in large-scale synthesis is the in situ generation of nitrous acid from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Alkyl nitrites, like tert-butyl nitrite (TBN), also serve as effective nitrosating agents, particularly in organic solvents and flow chemistry applications.
| Feature | This compound (NOPF₆) | Sodium Nitrite (NaNO₂) / Acid | tert-Butyl Nitrite (TBN) |
| Reactivity | High, as it is a direct source of the nitrosonium ion. | Moderate to high, dependent on acid concentration and temperature. | Moderate, often requires slightly elevated temperatures. |
| Solubility | Soluble in polar aprotic solvents like acetonitrile.[1] | Soluble in aqueous media. | Soluble in a wide range of organic solvents. |
| Byproducts | Generates HPF₆, which needs to be neutralized. | Forms water and a salt (e.g., NaCl), which can complicate work-up. | Produces tert-butanol, which is relatively benign and easily removed. |
| Handling | Solid, but moisture-sensitive and corrosive. Requires careful handling in a dry environment.[2] | Aqueous solutions are used, which are generally easier to handle on a large scale. | Liquid, flammable, and can be explosive.[3] |
| Safety (Large-Scale) | Corrosive solid; potential for runaway reactions if not controlled.[2] | Diazonium salts formed are often unstable and explosive, a major safety concern in batch processing.[4] Flow chemistry significantly mitigates this risk. | Can be explosive; flow chemistry is often employed to enhance safety.[3] |
| Cost | Generally higher cost compared to sodium nitrite. | Low-cost and widely available raw materials. | More expensive than sodium nitrite, but can be cost-effective in specific applications. |
| Typical Use Case | Laboratory-scale synthesis, reactions requiring anhydrous conditions, and when high reactivity is needed. | The workhorse for large-scale aqueous diazotization in the dye and pharmaceutical industries.[5] | Organic-phase diazotizations, particularly in flow chemistry setups.[3] |
Experimental Protocols
Detailed experimental protocols for large-scale synthesis are often proprietary. However, the following representative procedures illustrate the typical laboratory and industrial approaches.
Protocol 1: Diazotization of an Aromatic Amine using Sodium Nitrite in a Batch Process (Industrial Example)
This protocol is a generalized representation of a common industrial batch process for diazotization.
Materials:
-
Aromatic Amine (e.g., 3-nitro-4-aminotoluene): 1600 kg
-
Water: 2500 L
-
Hydrochloric Acid (31%): 3300 L
-
Sodium Nitrite Solution (40%): as required (approximately 1385 L)
-
Ice: as required
-
Urea (B33335) or Sulfamic Acid: for quenching excess nitrous acid
Procedure:
-
The aromatic amine is suspended in water and hydrochloric acid in a suitable reactor.
-
The mixture is cooled to below 10°C by the addition of ice.
-
The sodium nitrite solution is added at a controlled rate to maintain the temperature below 10°C. The progress of the reaction can be monitored by testing for the presence of nitrous acid using potassium iodide-starch paper.
-
The reaction mixture is stirred vigorously throughout the addition.
-
Once the diazotization is complete (a slight excess of nitrous acid is detected), the excess nitrous acid is destroyed by the addition of urea or sulfamic acid.
-
The resulting solution of the diazonium salt is used immediately in the subsequent reaction.
This protocol is adapted from a patent describing a large-scale diazotization process.[6]
Protocol 2: Diazotization of an Aromatic Amine using this compound (Laboratory Scale)
This protocol is a representative laboratory-scale procedure.
Materials:
-
Aromatic Amine
-
This compound
-
Dry Acetonitrile
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the aromatic amine is dissolved in dry acetonitrile.
-
The solution is cooled to 0°C in an ice bath.
-
This compound is added portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for a specified time (typically 30-60 minutes) until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
The resulting solution of the diazonium hexafluorophosphate salt is then used in the next step of the synthesis.
The Rise of Flow Chemistry in Diazotization
A significant advancement in handling the inherent safety risks of diazotization reactions, especially on a large scale, is the adoption of continuous flow chemistry.[4] Flow reactors offer superior heat and mass transfer, enabling precise temperature control and minimizing the accumulation of unstable diazonium intermediates. This technology is applicable to both the traditional sodium nitrite/acid method and the use of alkyl nitrites. By generating and immediately consuming the diazonium salt in a continuous stream, the risk of explosive decomposition is significantly reduced.[4]
Visualizing the Workflow: Diazotization Processes
The following diagrams illustrate the conceptual workflows for a traditional batch diazotization and a continuous flow process.
References
- 1. Prodigious Effects of Concentration Intensification on Nanoparticle Synthesis: A High-Quality, Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Nitrosonium Hexafluorophosphate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful oxidizing and fluorinating agent utilized in various chemical syntheses. However, its reactivity also presents significant hazards, necessitating meticulous handling and disposal procedures. This document provides essential, immediate safety and logistical information, including a detailed protocol for the proper disposal of nitrosonium hexafluorophosphate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a corrosive solid that reacts with moisture. It can cause severe skin burns and eye damage.[1] Inhalation of dust can lead to respiratory irritation. The primary danger during disposal arises from its reaction with water, which can be vigorous and produce hazardous byproducts, including nitrous acid and hydrofluoric acid (HF).
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[1]
-
Moisture-sensitive: Reacts with water and humid air.
-
Forms Toxic Byproducts: Hydrolysis can generate hydrofluoric acid and nitrous acid.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
Work should be conducted in a certified chemical fume hood.
Quantitative Data Summary
For the safe handling and disposal of this compound, it is crucial to be aware of the following quantitative data.
| Parameter | Value/Information | Source |
| CAS Number | 16921-91-8 | Fisher Sci. |
| Molecular Formula | NOPF₆ | Fisher Sci. |
| Molecular Weight | 174.97 g/mol | Fisher Sci. |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | ECHEMI |
| Signal Word | Danger | Fisher Sci. |
Detailed Protocol for Disposal of this compound
This protocol outlines a safe method for the neutralization of small quantities of this compound typically found in a research laboratory. The procedure involves a controlled hydrolysis followed by neutralization of the resulting acidic and fluoride-containing solution.
Materials:
-
This compound waste.
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).
-
Calcium hydroxide (Ca(OH)₂) slurry.
-
pH paper or a pH meter.
-
An appropriate, labeled hazardous waste container.
Caption: A diagram showing the logical relationships in the chemical transformation during the disposal of this compound.
By following these detailed procedures, researchers can safely and effectively manage the disposal of this compound, minimizing risks and ensuring a safe laboratory environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Essential Safety and Logistical Information for Handling Nitrosonium Hexafluorophosphate
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Nitrosonium hexafluorophosphate (B91526) (CAS No. 16921-91-8). Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Safety Summary
Nitrosonium hexafluorophosphate is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][4] | Danger | Danger |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[1][2] | Danger | Danger |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full-face shield may be necessary for splash protection.[1] | Protects against splashes and dust that can cause severe eye damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene, or butyl rubber) and clothing to prevent skin exposure.[1][5][6] A lab coat or chemical-resistant apron is required. | Prevents direct contact that can lead to severe skin burns.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if handling outside of a fume hood.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134. | Protects against inhalation of harmful dust particles. |
| Footwear | Chemical-resistant, steel-toe boots or shoes are recommended.[7] | Protects feet from spills and falling objects. |
Operational Plan for Handling
This step-by-step guide outlines the procedure for the safe handling of this compound.
3.1. Preparation and Handling
-
Work Area Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Chemical Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling the material.[1]
-
Clean the work area using appropriate decontamination procedures.
-
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Some sources recommend refrigerated storage.[8]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Spill | Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Wearing full PPE, sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] Do not let the chemical enter the environment.[1] |
Decontamination and Disposal Plan
5.1. Decontamination
-
Personnel Decontamination :
-
Remove and dispose of contaminated gloves and outer garments.
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
-
Equipment and Work Surface Decontamination :
-
Carefully wipe down all surfaces and equipment with a suitable cleaning agent (e.g., soap and water), followed by a rinse with deionized water.
-
For spills, after the bulk material is removed, decontaminate the area with an absorbent material soaked in a suitable disinfectant, allowing for sufficient contact time.[9]
-
5.2. Disposal
-
This compound is considered hazardous waste.[1]
-
Dispose of the chemical and any contaminated materials (including cleaning materials and disposable PPE) in a designated, labeled, and sealed container.
-
All chemical waste must be disposed of through an approved waste disposal plant.[1]
-
It is the responsibility of the chemical waste generator to correctly classify the waste and adhere to all local, regional, and national hazardous waste regulations.[1]
Visual Workflow Diagrams
The following diagrams illustrate the key procedural flows for handling and emergency response.
Caption: Standard Handling Workflow for this compound
Caption: Emergency Response for Exposure or Spill
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. epa.gov [epa.gov]
- 8. This compound | 16921-91-8 [sigmaaldrich.com]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
